Isoquinoline-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSZSACCVDIWIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565532 | |
| Record name | Isoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-77-0 | |
| Record name | Isoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Isoquinoline-3-carboxamide
Abstract
The isoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Understanding the precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystalline state is paramount for rational drug design, polymorphism control, and optimizing physicochemical properties such as solubility and bioavailability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical steps and theoretical underpinnings of the crystal structure analysis of isoquinoline-3-carboxamide and its derivatives. We will explore the journey from chemical synthesis and crystal growth to the elucidation and interpretation of the final crystal structure, emphasizing the causality behind key experimental choices and the practical application of structural insights.
Introduction: The Significance of the Crystalline State
The isoquinoline core, a fusion of a benzene and a pyridine ring, is a structural motif found in many natural alkaloids and synthetic pharmaceuticals.[2] The addition of a carboxamide group at the 3-position creates a molecule with specific hydrogen bonding capabilities and electronic properties that are crucial for molecular recognition and biological activity. While 2D chemical diagrams are useful, they are a flat representation of a three-dimensional reality.
Crystal structure analysis, primarily through Single-Crystal X-ray Diffraction (SC-XRD), provides an unambiguous determination of the three-dimensional structure of a molecule.[3] This technique offers precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. More importantly, it unveils the supramolecular assembly—how individual molecules interact and pack together in the solid state. These intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, govern the crystal's stability, melting point, solubility, and ultimately, its performance as an active pharmaceutical ingredient (API).[4][5]
From Synthesis to Single Crystal: The Foundational Stage
A successful crystal structure analysis begins long before the diffractometer. The first and most critical prerequisite is a high-quality single crystal. This necessitates a pure chemical sample and a carefully controlled crystallization process.
Synthesis of Isoquinoline-3-carboxamide
The synthesis of the isoquinoline-3-carboxamide core can be achieved through various established synthetic routes. A common approach involves the aromatization of precursor isoquinolones. For instance, isoquinolones can be treated with reagents like triflic anhydride in the presence of a base such as pyridine to yield the corresponding aromatized isoquinoline system.[6]
-
Expert Insight: The purity of the final compound is non-negotiable. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, rigorous purification, typically by column chromatography followed by recrystallization, is a mandatory step. The choice of solvents for purification should be carefully considered to remove both polar and non-polar impurities.
The Art and Science of Crystal Growth
Growing diffraction-quality single crystals (typically 0.1-0.3 mm in size) is often the most challenging step.[7] It is an empirical science that relies on creating a state of slow supersaturation, allowing molecules to organize themselves into a highly ordered lattice.
Common Crystallization Techniques for Organic Molecules:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.
-
Causality: As the solvent evaporates, the concentration of the solute gradually increases past the saturation point, promoting slow and orderly crystal growth rather than rapid precipitation.
-
-
Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: A solution of the compound in a good solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Liquid Diffusion: A concentrated solution is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.
-
Causality: Both diffusion methods ensure a very gradual change in solvent composition, providing the ideal conditions for a small number of crystal nuclei to form and grow large.
-
-
Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator or freezer.
-
Causality: The solubility of most organic compounds decreases with temperature. Slow cooling reduces the solubility gradually, preventing the formation of a polycrystalline powder.
-
Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic structure of a crystalline solid.[3][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Principles of X-ray Diffraction
Crystals act as three-dimensional diffraction gratings for X-rays.[8] The regularly spaced atoms in the crystal lattice scatter the incident X-rays. When the scattered waves interfere constructively, they produce a diffracted beam of a specific intensity at a specific angle. This phenomenon is described by Bragg's Law:
nλ = 2d sin(θ)
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between crystal lattice planes
-
θ is the angle of diffraction
By systematically rotating the crystal and measuring the intensity and position of thousands of these diffracted "reflections," a complete map of the crystal's reciprocal lattice can be constructed.
Experimental and Data Processing Workflow
The workflow from crystal to final structure is a multi-step process that requires both sophisticated instrumentation and specialized software.
Caption: The workflow of Single-Crystal X-ray Diffraction analysis.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A suitable crystal, free of cracks and defects, is identified under a polarized light microscope. It is carefully picked up using a cryo-loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Mounting and Cooling: The loop is mounted on a goniometer head on the diffractometer. A stream of cold nitrogen gas (typically at 100-150 K) is directed at the crystal.
-
Trustworthiness Check: Cooling the crystal is crucial. It minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data, which is essential for a reliable structure determination.
-
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu or Mo source).[7] The goniometer rotates the crystal through a series of angles while a detector records the diffraction pattern as a series of images or "frames."
-
Data Integration and Reduction: Software is used to identify the diffraction spots on the frames, measure their intensities, and assign Miller indices (h,k,l) to each reflection. Corrections are applied for factors like absorption.[7]
-
Structure Solution: The primary challenge is solving the "phase problem." While intensities are measured, the phase information of the X-ray waves is lost. Programs like SHELXT use dual-space methods to generate an initial electron density map from the diffraction data.[7]
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares procedures (e.g., with SHELXL).[7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final model is validated using metrics like the R-factor (residual factor), which quantifies the goodness of fit. A low R-factor (typically < 5%) indicates a high-quality structure. The final output is a Crystallographic Information File (CIF).
Analysis of the Isoquinoline-3-carboxamide Crystal Structure
The CIF file contains a wealth of information. The analysis moves from the fundamental properties of the unit cell to the intricate details of molecular conformation and intermolecular packing.
Crystallographic Data Summary
Quantitative data from a crystallographic experiment is typically summarized in a standard table format. The following table presents hypothetical but realistic data for an isoquinoline-3-carboxamide derivative.
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O |
| Formula Weight | 172.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 5.987(2) |
| c (Å) | 16.234(5) |
| α (°) | 90 |
| β (°) | 101.54(1) |
| γ (°) | 90 |
| Volume (ų) | 810.5(4) |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.412 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
| Goodness-of-Fit (S) | 1.05 |
This data is representative and not from a specific published structure of the parent compound.
Molecular Geometry and Supramolecular Interactions
The true power of crystal structure analysis lies in understanding the non-covalent interactions that dictate the crystal packing.[9] The isoquinoline-3-carboxamide scaffold possesses key functional groups that drive its supramolecular assembly.
Caption: Key interaction sites on the isoquinoline-3-carboxamide scaffold.
-
Hydrogen Bonding: The carboxamide group is a potent hydrogen bonding motif. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. In the crystal, this often leads to the formation of robust synthons, such as inversion dimers where two molecules are linked by a pair of N-H···O hydrogen bonds.[7] These interactions are highly directional and are primary drivers of the crystal packing.
-
π-π Stacking: The planar, electron-rich isoquinoline ring system facilitates π-π stacking interactions.[10] Molecules may arrange in offset stacks, maximizing attractive forces and contributing significantly to the overall lattice energy. The stacking distance is typically in the range of 3.3-3.8 Å.
-
C-H···π Interactions: Aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich face of an adjacent isoquinoline ring. While weaker than classical hydrogen bonds, the cumulative effect of these interactions can be a significant factor in stabilizing the crystal structure.[7]
Application in Drug Development
Understanding the crystal structure is not merely an academic exercise; it is a cornerstone of modern drug development.
-
Structure-Activity Relationship (SAR): By co-crystallizing a lead compound like an isoquinoline-3-carboxamide derivative with its target protein (e.g., PARP), researchers can visualize the precise binding interactions. This allows for the rational design of new analogues with improved potency and selectivity.
-
Polymorph Screening: An API can often crystallize in multiple different forms, or polymorphs, each with its own unique crystal structure and physical properties (solubility, stability, melting point). Identifying and characterizing all possible polymorphs is a regulatory requirement and is critical for ensuring consistent product performance.
-
Crystal Engineering: With a deep understanding of the intermolecular interactions, scientists can engage in crystal engineering to design novel multi-component crystals (co-crystals) with improved properties. For example, co-crystallizing an API with a pharmaceutically acceptable co-former can dramatically improve its solubility and dissolution rate.[4]
Conclusion
The crystal structure analysis of isoquinoline-3-carboxamide provides indispensable insights that bridge the gap between its two-dimensional chemical formula and its three-dimensional reality in the solid state. The process, from meticulous synthesis and crystal growth to high-resolution X-ray diffraction analysis, reveals not only the precise molecular geometry but also the intricate network of non-covalent interactions that govern its physical properties. For researchers in drug discovery and development, these structural blueprints are essential tools for optimizing molecular design, controlling solid-state properties, and ultimately, engineering more effective and reliable pharmaceutical products.
References
-
Isoquinoline.pptx . Slideshare. Available at: [Link]
-
Mague, J. T., Bakhite, E. A., Mohamed, S. K., & Abdel-Hafez, S. H. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines . ACS Omega. Available at: [Link]
-
Kumar, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . ResearchGate. Available at: [Link]
-
Crystal structures of the isoquinoline derivatives: (a) 3 a; (b) 3 d;... . ResearchGate. Available at: [Link]
-
Grathwol, C. W., et al. (2020). Crystal structure of benzo[h]quinoline-3-carboxamide . IUCrData. Available at: [Link]
-
Kruschel, L., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . Molecules. Available at: [Link]
-
Kumar, S., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase . PubMed. Available at: [Link]
-
Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? . CrystEngComm. Available at: [Link]
-
Baklanov, M. A., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates . Molecules. Available at: [Link]
-
Single-crystal X-ray Diffraction . Carleton College. Available at: [Link]
-
Zolotarev, P. N., & Vologzhanina, A. V. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge . Crystals. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . ACS Publications. Available at: [Link]
-
Gavezzotti, A. (2011). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations . The Journal of Physical Chemistry A. Available at: [Link]
-
Kruschel, L., et al. (2020). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics . Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Metrangolo, P., et al. (2018). Weak interactions in crystals: old concepts, new developments . IUCrJ. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00072C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
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- 10. d-nb.info [d-nb.info]
"NMR and mass spectrometry data for isoquinoline-3-carboxamide"
CAS: 50458-77-0 | Formula: C₁₀H₈N₂O | MW: 172.18 g/mol
Executive Summary
Isoquinoline-3-carboxamide serves as a critical pharmacophore in medicinal chemistry, forming the structural core of potent bioactive agents such as PK11195 (a TSPO ligand) and FG-2216 (a HIF prolyl hydroxylase inhibitor). Its unique electronic properties, driven by the fusion of a pyridine ring with a benzene ring and the electron-withdrawing carboxamide group at the C-3 position, present specific analytical challenges and signatures.
This guide provides a definitive technical analysis of the molecule's spectral footprint. It moves beyond standard characterization to detail the anomalous gas-phase hydration observed in mass spectrometry and the specific deshielding patterns in NMR spectroscopy that distinguish the 3-isomer from its 1-isomer regio-analog.
Mass Spectrometry Profile
Core Technique: ESI-MS/MS (Positive Ion Mode)
The "Water Adduct" Anomaly
While most amides fragment via predictable neutral losses (e.g., ammonia, carbon monoxide), isoquinoline-3-carboxamides exhibit a rare gas-phase rearrangement that can lead to misidentification if not anticipated.
Research using high-resolution LTQ-Orbitrap MS has confirmed that protonated isoquinoline-3-carboxamides undergo a specific dissociation pathway involving reversible water adduct formation after initial fragmentation.
Mechanistic Pathway:
-
Precursor Ion:
at m/z 173. -
Primary Fragmentation: Loss of the amide nitrogen as ammonia (
, -17 u) or the entire amide group. -
Acylium Ion Formation: The resulting acylium ion is highly electrophilic.
-
Gas-Phase Hydration: Unlike standard fragmentation where water loss is common, this scaffold recruits residual water in the collision cell, leading to adduct ions (
u) that mimic the mass of carboxylic acid derivatives.
Fragmentation Workflow Diagram
The following logic flow illustrates the critical decision points in analyzing the MS/MS spectrum.
Experimental Protocol: MS Characterization
-
Solvent System: Methanol/Water (1:1) with 0.1% Formic Acid. Avoid acetonitrile if adduct formation complicates the low-mass region.
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
Collision Energy: Ramp from 15 eV to 35 eV to observe the transition from the molecular ion to the acylium species.
-
Quality Control: Verify the absence of m/z 174 (hydrolysis product, carboxylic acid) in the blank to ensure the
u peak is indeed a gas-phase adduct and not a solution-phase impurity.
NMR Spectroscopy Data
Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility)
¹H NMR Assignment Strategy
The hallmark of the 3-substituted isoquinoline is the C-1 proton singlet . In 1-substituted isoquinolines, this highly deshielded singlet is absent. In the 3-carboxamide, the C-1 proton appears as a sharp singlet far downfield due to the combined deshielding of the adjacent ring nitrogen and the aromatic ring current.
Predicted Chemical Shifts (δ ppm in DMSO-d₆):
| Position | Type | Shift (δ) | Multiplicity | Mechanistic Insight |
| H-1 | Aromatic | 9.30 - 9.45 | Singlet (s) | Most deshielded proton; adjacent to ring Nitrogen (N-2). Diagnostic for 3-substitution. |
| H-4 | Aromatic | 8.50 - 8.60 | Singlet (s) | Beta to Nitrogen; deshielded by the C-3 carbonyl anisotropy. |
| NH₂ (a) | Amide | 8.10 - 8.30 | Broad (br s) | Hydrogen-bonded amide proton (anti). |
| H-8 | Aromatic | 8.05 - 8.15 | Doublet (d) | Perisubstituent effect; spatially close to N-2 lone pair. |
| H-5,6,7 | Aromatic | 7.70 - 7.90 | Multiplets (m) | Standard aromatic region; H-6 and H-7 often overlap. |
| NH₂ (b) | Amide | 7.60 - 7.70 | Broad (br s) | Non-hydrogen-bonded amide proton (syn). |
¹³C NMR Chemical Shifts
The carbon spectrum confirms the oxidation state of the carbonyl and the integrity of the heteroaromatic ring.
| Carbon | Shift (δ ppm) | Assignment Note |
| C=O | 166.0 - 168.0 | Amide carbonyl. Distinct from acid (approx. 169-172) or ester. |
| C-1 | 150.0 - 152.0 | C=N imine-like character; highly deshielded. |
| C-3 | 142.0 - 144.0 | Ipso carbon carrying the amide; shifts upfield slightly relative to C-1. |
| C-4a/8a | 125.0 - 137.0 | Quaternary bridgehead carbons. |
| C-4 to C-8 | 120.0 - 132.0 | Remaining aromatic methines. |
Comparative Validation
To validate the structure against its common regio-isomer (Isoquinoline-1-carboxamide), observe the aromatic region:
-
3-Carboxamide: Shows a distinct singlet at ~9.4 ppm (H-1).
-
1-Carboxamide: Lacks the 9.4 ppm singlet; the most downfield proton is typically H-3 (~8.6 ppm) or H-8.
Synthesis & Analysis Workflow
The synthesis typically proceeds via the Bischler-Napieralski or Pictet-Spengler cyclization followed by oxidation, or more recently, via Pd-catalyzed aminocarbonylation of 3-haloisoquinolines.
Integrated Workflow Diagram
This workflow ensures self-validating spectral acquisition, cross-referencing MS adduct data with NMR integration.
References
-
Unusual Mass Spectrometric Dissociation of Isoquinoline-3-carboxamides Source: American Chemical Society / PubMed Context: Defines the water-adduct mechanism in ESI-MS/MS specific to this scaffold.
-
Synthesis and Bioactivity of Quinoline/Isoquinoline-3-carboxamide Derivatives Source: MDPI / ResearchGate Context: Provides comparative synthetic routes (aminocarbonylation) and structural analogs for NMR correlation.
-
Isoquinoline-3-carboxamide Compound Summary Source: PubChem (NIH) Context: Chemical and physical property data (CID 14925627).[1]
-
NMR Chemical Shifts of Trace Impurities and Solvents Source: Organometallics / Sigma-Aldrich Context: Essential for distinguishing the broad amide protons from residual water or solvent peaks in DMSO-d₆.
Sources
Isoquinoline-3-Carboxamide Derivatives: Strategic Scaffold for Enzyme Inhibition and Mitochondrial Modulation
Topic: Isoquinoline-3-Carboxamide Derivatives as Enzyme Inhibitors and Functional Ligands Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists
Executive Summary
The isoquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interrogate distinct biological spaces depending on its substitution pattern. While historically renowned as the core pharmacophore for TSPO (Translocator Protein) ligands (e.g., PK 11195 ), recent advancements have repositioned this scaffold as a potent template for inhibiting metalloenzymes, specifically HIF Prolyl Hydroxylases (HIF-PHDs) .
This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols necessary to exploit this scaffold. We contrast the lipophilic requirements for TSPO mitochondrial targeting against the chelation-driven requirements for HIF-PHD enzyme inhibition, providing a roadmap for dual-purpose library design.
Medicinal Chemistry & SAR: A Tale of Two Targets
The utility of the isoquinoline-3-carboxamide core bifurcates into two primary therapeutic axes based on the electronic and steric nature of the substituents at positions C1, C4, and the amide nitrogen.
The Pharmacophore Divergence
| Feature | Target A: TSPO Ligand (e.g., PK 11195) | Target B: HIF-PHD Inhibitor (e.g., FG-2216 analogs) |
| Primary Mechanism | Allosteric modulation of cholesterol transport | Competitive inhibition via active site iron chelation |
| C1 Substituent | Bulky Aryl (e.g., 2-chlorophenyl). Critical for hydrophobic pocket filling. | Small/Medium (e.g., H, Me, or small aryl). Steric bulk can hinder active site entry. |
| C4 Substituent | H (Unsubstituted). Planarity is preferred. | -OH (Hydroxyl) . Essential. Forms a bidentate chelate with the catalytic Fe(II). |
| Amide Nitrogen | Disubstituted (e.g., N-methyl-N-sec-butyl). High lipophilicity required for mitochondrial membrane penetration. | Monosubstituted (e.g., N-glycine). Often linked to an acidic moiety to mimic the 2-oxoglutarate co-substrate. |
| Key Interaction | Bidentate coordination of Fe(II) and H-bonding to Arg/Tyr residues. |
Structural Insight: The "Chelation Claw"
For enzyme inhibition (HIF-PHD), the 4-hydroxy-isoquinoline-3-carboxamide motif acts as a bioisostere of 2-oxoglutarate. The carbonyl oxygen of the amide and the hydroxyl group at C4 form a planar "claw" that coordinates the active site Iron (Fe2+), displacing the co-factor and locking the enzyme in an inactive state.
Technical Note: In TSPO ligands like PK 11195, the amide bond exists as a mixture of E and Z rotamers. NMR studies suggest the E-rotamer is the bioactive conformation, stabilized by the steric clash of the ortho-chlorophenyl group at C1.
Mechanism of Action
Pathway Visualization
The following diagram illustrates the divergent signaling pathways modulated by this scaffold: the stabilization of HIF-1
Figure 1: Dual mechanism of action. Left: Inhibition of PHD2 prevents HIF-1
Chemical Synthesis Strategy
To access diverse isoquinoline-3-carboxamide libraries, a modular approach is superior to the classical Bischler-Napieralski cyclization. The Suzuki-Miyaura / Amidation route allows for late-stage diversification of the crucial C1 and Amide regions.
Synthetic Workflow (DOT)
Figure 2: Divergent synthesis starting from methyl 2-iodobenzoate allows access to both 1-aryl derivatives (TSPO) and 4-hydroxy derivatives (PHD inhibitors).
Experimental Protocols
Protocol A: Chemical Synthesis of Core Scaffold
Objective: Synthesis of N,N-diethyl-1-phenylisoquinoline-3-carboxamide.
-
Cyclization: Dissolve methyl 2-iodobenzoate (1.0 eq) and methyl 2-acetamidoacrylate (1.2 eq) in DMF. Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 eq). Heat at 100°C for 4 hours. Filter through Celite and purify via flash chromatography to obtain methyl 1-methylisoquinoline-3-carboxylate.
-
C1 Functionalization: To install the phenyl group (if not present via starting material), convert the 1-methyl/oxo group to 1-chloro using POCl₃ (reflux, 2h).
-
Suzuki Coupling: React 1-chloroisoquinoline derivative with phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2M aq) in Dioxane at 90°C overnight.
-
Amidation: Hydrolyze the ester (LiOH, THF/H₂O). React the crude acid with diethylamine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at RT for 2h.
-
Validation: Confirm structure via ¹H NMR (distinct singlet for H4 around 8.0-8.5 ppm if unsubstituted) and LC-MS.
Protocol B: HIF-PHD2 Enzyme Inhibition Assay (Fluorescence Polarization)
Objective: Determine the IC₅₀ of isoquinoline derivatives against PHD2 using a fluorescently labeled HIF-1
Reagents:
-
Enzyme: Recombinant human PHD2 (catalytic domain).
-
Substrate: FAM-labeled HIF-1
peptide (residues 556–574). -
Co-factors: 2-oxoglutarate (2-OG), Ascorbate, Fe(NH₄)₂(SO₄)₂.
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl₂.
Procedure:
-
Preparation: Prepare a master mix containing PHD2 (final conc. 50 nM), Ascorbate (100 µM), and Fe(II) (10 µM) in assay buffer.
-
Inhibitor Addition: Dispense 1 µL of test compound (in DMSO) into a 384-well black plate (serial dilutions).
-
Reaction Start: Add 10 µL of Master Mix to the wells. Incubate for 10 min at RT to allow inhibitor binding.
-
Substrate Addition: Add 10 µL of substrate mix containing FAM-HIF peptide (50 nM) and 2-OG (10 µM).
-
Incubation: Incubate at 30°C for 60 minutes.
-
Detection: The reaction converts Proline to Hydroxyproline. Note: Direct FP detection of hydroxylation is difficult. A secondary detection using VBC protein (Von Hippel-Lindau) which binds specifically to hydroxy-HIF is required.
-
Add VBC Complex: Add excess VBC-GST fusion protein.
-
Read FP: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Logic: Hydroxylated FAM-peptide binds VBC -> High Polarization. Inhibited enzyme -> Non-hydroxylated peptide -> No VBC binding -> Low Polarization.
-
-
Data Analysis: Plot FP (mP) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.
References
-
PK 11195 Structure & Pharmacology Le Fur, G., et al. (1983). "Differentiation of peripheral and central benzodiazepine binding sites." 1
-
HIF Prolyl Hydroxylase Inhibitors (General Mechanism) Semenza, G. L. (2001). "HIF-1, O(2), and the 3 PHDs: how a transcription factor becomes an oxygen sensor." 2
-
Fluorescent Isoquinoline-Based PHD Inhibitors Schofield, C. J., et al. (2019).[3] "A Fluorescent Benzo[g]isoquinoline-Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging." 3
-
Synthesis of Isoquinoline Carboxamides (PK 11195 Analogs) Stevenson, et al. (2010). "PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution." 4
-
TSPO Ligand SAR and Binding Modes Denora, N., et al. (2021). "An update into the medicinal chemistry of translocator protein (TSPO) ligands." 5
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The Isoquinoline-3-Carboxamide Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive exploration of the therapeutic potential of this scaffold, delving into its synthesis, mechanisms of action, and applications in key disease areas. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a valuable resource for professionals engaged in the pursuit of novel therapeutics.
The Architectural Significance of the Isoquinoline-3-Carboxamide Core
The isoquinoline-3-carboxamide moiety, characterized by a fused benzene and pyridine ring system with a carboxamide group at the 3-position, offers a unique combination of structural rigidity and synthetic tractability. This framework serves as an excellent foundation for the design of targeted therapies, allowing for precise modification of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. The inherent aromaticity and the presence of nitrogen and oxygen atoms facilitate a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a powerful pharmacophore for a diverse set of targets.
Therapeutic Applications and Mechanisms of Action
The broad therapeutic potential of the isoquinoline-3-carboxamide scaffold is evidenced by its activity in several key areas of drug discovery, including oncology, virology, and neurodegenerative diseases.
Oncology: Potent Inhibition of Poly(ADP-ribose) Polymerase (PARP)
A significant breakthrough in the application of the isoquinoline-3-carboxamide scaffold has been the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination repair of double-strand breaks, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone is viable. This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers, particularly those with BRCA mutations.
Derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been identified as a novel and promising chemotype for PARP inhibition. These compounds have demonstrated nanomolar inhibitory concentrations (IC50) against both PARP1 and PARP2.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The isoquinoline-3-carboxamide-based PARP inhibitors act as competitive inhibitors at the NAD+ binding site of the PARP enzyme. By occupying this site, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to the site of single-strand breaks. In BRCA-deficient cancer cells, these unrepaired single-strand breaks are converted into double-strand breaks during DNA replication. The inability to repair these double-strand breaks through homologous recombination ultimately leads to genomic instability and apoptotic cell death.
.[1][2] In addition to inhibiting the catalytic activity of PARP, some inhibitors also function by "trapping" the PARP enzyme on the DNA at the site of damage.[3][4] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to cell death.[3][4]
Signaling Pathway: PARP Inhibition
Caption: Mechanism of action of isoquinoline-3-carboxamide-based PARP inhibitors.
Anti-inflammatory Effects: Modulation of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.[8]
Certain isoquinoline-1-carboxamide derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For example, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) has been demonstrated to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in microglial cells.[5] This compound was found to inhibit the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB.[5]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline-1-carboxamide derivatives.
Antiviral Activity
The isoquinoline scaffold has a long history in the development of antiviral agents.[9][10] More recently, isoquinoline-3-carboxamide derivatives have demonstrated promising activity against a range of viruses, including influenza and coronaviruses.[11][12] The mechanism of action for these antiviral effects can vary depending on the specific derivative and the virus. Some compounds have been shown to inhibit viral polymerase activity, a crucial enzyme for viral replication.[11] Others may interfere with viral entry or other stages of the viral life cycle.[9] For instance, a screening of a chemical library identified an isoquinolone compound with potent activity against both influenza A and B viruses, with 50% effective concentrations (EC50s) in the range of 0.2 to 0.6 µM.[11] Further optimization of this hit compound led to derivatives with significantly reduced cytotoxicity while maintaining antiviral efficacy.[11]
Neurodegenerative Diseases
The complex pathophysiology of neurodegenerative diseases like Alzheimer's disease presents a significant challenge for drug discovery. The isoquinoline scaffold has been explored for its neuroprotective properties, and some derivatives have shown potential in preclinical models of these devastating disorders. The mechanisms underlying these effects are often multifactorial and can include the inhibition of enzymes like acetylcholinesterase, reduction of oxidative stress, and modulation of signaling pathways involved in neuroinflammation and neuronal survival. For example, the isoquinoline alkaloid dauricine has been shown to reduce Alzheimer's-like pathology in vitro by inhibiting amyloid-β accumulation and tau hyperphosphorylation. While research into isoquinoline-3-carboxamide derivatives for neurodegenerative diseases is still in its early stages, the inherent properties of the scaffold make it an attractive starting point for the design of novel neuroprotective agents.
Structure-Activity Relationship (SAR) and Drug Design
The therapeutic potential of the isoquinoline-3-carboxamide scaffold is intrinsically linked to the ability to systematically modify its structure to enhance potency and selectivity for a given biological target. Structure-activity relationship (SAR) studies are therefore crucial in guiding the drug design process.
SAR in PARP Inhibitors
For the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide class of PARP inhibitors, SAR studies have revealed several key insights. The nature of the substituent on the carboxamide nitrogen plays a critical role in determining potency. Furthermore, substitutions on the isoquinoline ring system can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, without compromising its inhibitory activity.
| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 3l | H | 4-piperidinyl | 156 | 70.1 |
| 3af | F | 4-piperidinyl | 26.4 | 18.3 |
| 3aj | F | N,N-diethylamino | >1000 | 230 |
| Olaparib | - | - | 5 | 1 |
Data compiled from published literature.
SAR in Antiviral Agents
In the development of isoquinoline-based antiviral agents, SAR studies have been instrumental in identifying derivatives with improved therapeutic indices. For a series of isoquinolone derivatives targeting influenza virus, modifications to the substituents on the phenyl ring at the 3-position and on the isoquinoline core were explored. These studies led to the discovery of compounds with significantly lower cytotoxicity compared to the initial hit compound, while retaining potent antiviral activity.[11]
| Compound | R3 | R6 | EC50 (µM) vs. Influenza A (PR8) | CC50 (µM) in MDCK cells |
| 1 | H | H | 0.2-0.6 | 39.0 |
| 17 | H | OCH3 | 5.8-36.8 | 109.0 |
| 21 | CH3 | H | 9.9-18.5 | >300 |
Data adapted from a study on isoquinolone derivatives against influenza viruses.[11]
Experimental Protocols
To facilitate further research and development of the isoquinoline-3-carboxamide scaffold, this section provides detailed, step-by-step methodologies for key synthetic and biological evaluation procedures.
Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
The synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides can be achieved through a multi-step process, often starting from homophthalic anhydrides. A representative protocol is outlined below.
Workflow: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
Caption: General synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.
Step 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid
-
To a solution of homophthalic anhydride in a suitable solvent (e.g., toluene), add an appropriate amine and aldehyde.
-
Heat the reaction mixture to reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.
Step 2: Amide Coupling to form 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide
-
Dissolve the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as DIPEA (N,N-Diisopropylethylamine).
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 2-16 hours), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to afford the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide.
In Vitro PARP1 Inhibition Assay (Colorimetric)
The inhibitory activity of the synthesized compounds against PARP1 can be determined using a colorimetric assay.
-
Coat a 96-well plate with histone proteins and incubate overnight.
-
Wash the plate to remove unbound histones.
-
Prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and the test compound at various concentrations.
-
Add a biotinylated NAD+ substrate to initiate the PARP reaction and incubate.
-
Stop the reaction and wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a colorimetric HRP substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Antiviral Plaque Reduction Assay
The antiviral activity of compounds can be assessed using a plaque reduction assay.
-
Seed susceptible host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known titer of the virus in the presence of the test compound dilutions or a vehicle control.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing the test compound and a gelling agent (e.g., agarose or methylcellulose).
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control and determine the EC50 value.
Conclusion and Future Directions
The isoquinoline-3-carboxamide scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its success in yielding potent PARP inhibitors for cancer therapy is a testament to its versatility and drug-like properties. The emerging data on its anti-inflammatory, antiviral, and neuroprotective activities further underscore its broad therapeutic potential.
Future research in this area should continue to explore the vast chemical space around the isoquinoline-3-carboxamide core. The application of modern drug design strategies, such as structure-based design and computational modeling, will be instrumental in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the mechanisms of action of these compounds in different disease contexts will be crucial for their successful clinical translation. The continued investigation of this remarkable scaffold holds great promise for the development of innovative medicines to address unmet medical needs.
References
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Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]
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Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123–134. [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. [Link]
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Kim, D., et al. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. International Journal of Molecular Sciences, 21(7), 2345. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
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Breij, E. C., et al. (2014). An in vitro assay for measuring the comparative efficacy of PARP inhibitors in the context of BRCA1-deficiency. BMC Cancer, 14, 977. [Link]
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Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362. [Link]
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Thoms, J. A., et al. (2015). A chemical screen identifies isoquinoline-3-carboxamides as potent, cell-active inhibitors of the p53-MDM2 interaction. ACS Chemical Biology, 10(6), 1534–1540. [Link]
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Zha, W., et al. (2021). Discovery of Novel Isoquinoline-3-carboxamide Derivatives as Potent and Orally Bioavailable Inhibitors of USP7. Journal of Medicinal Chemistry, 64(15), 11219–11241. [Link]
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De Clercq, E. (2009). Anti-HIV drugs: 25 years and still counting. Medicinal Research Reviews, 29(4), 549–583. [Link]
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Zhang, H. Y., & Tang, X. C. (2007). Neuroprotective effects of huperzine A: new therapeutic agents for Alzheimer's disease. Acta Pharmacologica Sinica, 28(1), 7–13. [Link]
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Buckwold, V. E., et al. (2004). Antiviral activity of the isoquinoline alkaloid berberine against herpes simplex virus type 1 and type 2 in vitro. Antiviral Research, 63(3), 153–158. [Link]
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Choi, J. S., et al. (2012). Neuroprotective effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) against MPP+-induced neurotoxicity in SH-SY5Y cells. Neuroscience Letters, 521(2), 113–118. [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
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Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]
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Wang, G., et al. (2018). The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro. Oxidative Medicine and Cellular Longevity, 2018, 2025914. [Link]
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Wu, C., et al. (2020). Discovery of Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 12(11), 1332. [Link]
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Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Isoquinoline-3-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Isoquinoline-3-Carboxamide Scaffold
The isoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1][2][3] Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets, including enzymes like kinases and polymerases, as well as receptors and ion channels.[4][5] High-throughput screening (HTS) provides a robust platform for the rapid evaluation of large libraries of isoquinoline-3-carboxamide derivatives to identify novel modulators of specific biological pathways.[6] This document provides a detailed guide to designing and implementing HTS campaigns for this important class of compounds.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign begins with careful planning and assay design. The choice of assay format is paramount and is dictated by the biological target and the desired outcome of the screen. Key considerations include:
-
Target Identification: The first step is to clearly define the biological target, which could be a purified enzyme, a receptor, or a specific cellular pathway.[4]
-
Assay Principle: The chosen assay should be robust, reproducible, and amenable to automation. Common HTS methodologies include biochemical assays, cell-based assays, and reporter gene assays.[6]
-
Library Selection: The chemical library should be of high quality and possess structural diversity to maximize the chances of identifying novel hits.[7]
-
Assay Validation: Prior to full-scale screening, the assay must be rigorously validated to ensure its performance meets acceptable statistical criteria, such as the Z'-factor. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay.[8]
HTS Workflow: From Primary Screen to Hit Confirmation
The HTS process is a multi-step workflow designed to efficiently identify and validate promising compounds.
Figure 1: A generalized workflow for a high-throughput screening campaign.
Recommended HTS Methodologies for Isoquinoline-3-Carboxamide Derivatives
The choice of HTS methodology will depend on the specific biological target of interest. Below are detailed protocols for three widely applicable and robust assay formats.
1. Biochemical Assays: Fluorescence Polarization (FP) for Kinase Inhibition
Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[9] It is particularly well-suited for identifying inhibitors of enzymes like kinases. The assay measures the change in the polarization of fluorescently labeled light upon binding of a small, fluorescently labeled ligand (tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the protein, its tumbling is restricted, leading to an increase in polarization. A test compound that inhibits this interaction will displace the tracer, causing a decrease in polarization.[10]
Application: This protocol describes an FP-based assay to screen for inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway that has been a target for quinoline-3-carboxamide derivatives.[5]
Protocol: ATM Kinase Inhibition FP Assay
-
Reagent Preparation:
-
Prepare assay buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Prepare a stock solution of a fluorescently labeled ATP competitive tracer (e.g., a Bodipy-TMR labeled ATP analog).
-
Prepare a stock solution of recombinant human ATM kinase.
-
Prepare a compound plate by dispensing isoquinoline-3-carboxamide derivatives into a 384-well plate.[11]
-
-
Assay Procedure:
-
Add 5 µL of assay buffer to all wells.
-
Add 50 nL of compound solution (typically 10 µM final concentration) or DMSO (control) to the appropriate wells.[8]
-
Add 5 µL of ATM kinase solution (final concentration optimized for a significant polarization window).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer solution (final concentration at its Kd for ATM).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.
-
Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls.
-
Data Presentation: Representative FP Assay Parameters
| Parameter | Value |
| Plate Format | 384-well, black, low-volume |
| Final Assay Volume | 20 µL |
| Final Compound Conc. | 10 µM |
| Final DMSO Conc. | 0.1% |
| ATM Kinase Conc. | 5 nM (example) |
| Fluorescent Tracer Conc. | 2 nM (example) |
| Incubation Time | 1 hour |
| Z'-factor | > 0.7 |
2. Cell-Based Assays: High-Content Screening (HCS) for Cytotoxicity and Apoptosis
Principle: High-Content Screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic changes in cells treated with test compounds. This approach is invaluable for assessing the cytotoxic and apoptotic effects of isoquinoline-3-carboxamide derivatives in a physiologically relevant context.
Application: This protocol outlines an HCS assay to evaluate the ability of isoquinoline-3-carboxamide derivatives to induce cytotoxicity in cancer cell lines, a known activity for this class of compounds.[5]
Protocol: HCS Cytotoxicity Assay
-
Cell Culture and Plating:
-
Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-468) under standard conditions.[5]
-
Seed cells into 384-well, clear-bottom imaging plates at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the isoquinoline-3-carboxamide derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
Add a cocktail of fluorescent dyes to simultaneously stain for multiple cellular features. A common combination includes:
-
Hoechst 33342: Stains the nuclei of all cells (live and dead).
-
Propidium Iodide (PI): Stains the nuclei of dead cells with compromised membranes.
-
Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of apoptotic cells.
-
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to segment and identify individual cells and quantify various parameters, such as:
-
Total cell count (from Hoechst staining).
-
Dead cell count (from PI staining).
-
Apoptotic cell count (from Annexin V-FITC staining).
-
Nuclear morphology (e.g., condensation, fragmentation).
-
-
Data Presentation: Key HCS Readouts for Cytotoxicity
| Parameter | Description |
| Cell Viability (%) | (Live Cell Count / Total Cell Count) x 100 |
| Cytotoxicity (%) | (Dead Cell Count / Total Cell Count) x 100 |
| Apoptosis (%) | (Apoptotic Cell Count / Total Cell Count) x 100 |
| IC50 | Concentration of compound that reduces cell viability by 50% |
3. Proximity-Based Assays: AlphaScreen for Protein-Protein Interaction Inhibition
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[12] It relies on the interaction of two different bead types: a Donor bead and an Acceptor bead. When a biological interaction brings the beads into close proximity (within ~200 nm), a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[13][14] Compounds that disrupt the interaction will prevent this signal generation.
Application: This protocol details an AlphaScreen assay to identify inhibitors of the interaction between two proteins, a common mechanism of action for bioactive compounds. This is a versatile platform that can be adapted for various targets relevant to isoquinoline-3-carboxamide derivatives.
Protocol: Protein-Protein Interaction AlphaScreen Assay
-
Reagent Preparation:
-
Prepare AlphaScreen assay buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20).
-
Prepare biotinylated "Protein A" and GST-tagged "Protein B".
-
Prepare Streptavidin-coated Donor beads and Anti-GST-coated Acceptor beads.
-
Prepare a compound plate with the isoquinoline-3-carboxamide library.
-
-
Assay Procedure:
-
Add 5 µL of biotinylated Protein A to all wells of a 384-well ProxiPlate.
-
Add 50 nL of compound solution or DMSO.
-
Add 5 µL of GST-tagged Protein B.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed solution of Streptavidin-Donor and Anti-GST-Acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no Protein A or B) controls.
-
Identify hits based on a predefined inhibition threshold.
-
Data Presentation: Typical AlphaScreen Assay Parameters
| Parameter | Value |
| Plate Format | 384-well ProxiPlate |
| Final Assay Volume | 20 µL |
| Protein A Conc. | 10 nM (example) |
| Protein B Conc. | 10 nM (example) |
| Donor/Acceptor Bead Conc. | 20 µg/mL (example) |
| Incubation Time (final) | 1 hour |
| Z'-factor | > 0.6 |
Self-Validating Systems and Data Interpretation
A crucial aspect of HTS is the inclusion of controls to ensure data quality and aid in the identification of false positives.
Figure 2: A flowchart illustrating the hit validation process.
-
Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in FP assays).
-
Orthogonal assays employ a different detection technology to confirm the biological activity of the hits, thereby increasing confidence in the results.[7]
-
Dose-response studies are essential to determine the potency (IC50 or EC50) of the confirmed hits and to establish a preliminary structure-activity relationship (SAR).[8]
Conclusion
High-throughput screening is an indispensable tool in the quest for novel therapeutics based on the isoquinoline-3-carboxamide scaffold. By carefully selecting the appropriate assay methodology, rigorously validating the screening platform, and implementing a thoughtful hit confirmation strategy, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing successful HTS campaigns targeting this versatile chemical class.
References
-
News-Medical. (2018, November 1). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
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Eurofins. (2024, May 11). High-Throughput Screening for Discovery of Novel Solid Forms. Retrieved from [Link]
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Clariant. (2017, September 15). High Throughput Screening (HTS/HTE) Method Explained [Video]. YouTube. [Link]
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- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & medicinal chemistry, 27(10), 2005–2017.
- Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current topics in medicinal chemistry, 20(23), 2070–2079.
- Ali, I., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
- Jones, G. L., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem, 2(1), 1-14.
- Abbott. (2009). HTS Identification and Optimization of Heterocyclic Carboxamide Agonists.
- Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103.
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National Center for Biotechnology Information. (n.d.). Isoquinoline-3-carboxamide. PubChem Compound Database. Retrieved from [Link]
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- Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Molecular cancer therapeutics, 13(4), 865–876.
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Application Note: A Guide to Cell-Based Assay Protocols for the Evaluation of Isoquinoline-3-Carboxamide Derivatives
Introduction
The isoquinoline-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] A prominent class of molecules within this family are potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP1 and PARP2 are critical enzymes in the DNA single-strand break repair pathway, and their inhibition has become a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA mutations).[5][6][7]
Section 1: Foundational Assays - Assessing General Cellular Effects
The initial characterization of any new compound involves determining its impact on overall cell health. These assays establish the concentration range at which the compound elicits a biological effect, typically measured as a half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
Principle of Foundational Assays
The first step is to assess a compound's effect on cell viability and cytotoxicity.
-
Cell Viability Assays measure parameters associated with metabolically active, healthy cells. A decrease in signal indicates a reduction in viable cell number, which could be due to cell death or inhibition of proliferation. The quantitation of ATP is a key indicator of metabolically active cells.[8]
-
Cytotoxicity Assays measure markers of cell death, such as the loss of membrane integrity. An increase in signal directly indicates cell lysis.
Running these assays in parallel provides a more complete picture. For example, a compound might halt cell proliferation (low viability signal) without causing immediate cell death (low cytotoxicity signal).
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [arrowhead=vee];
} caption: "Workflow for initial compound screening."
Protocol 1: Cell Viability using ATP Quantification (Luminescence)
This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a homogenous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active cells.[8][9]
-
Materials:
-
CellTiter-Glo® Reagent (Promega, Cat. #G7570 or similar).[10]
-
Opaque-walled 96-well or 384-well plates suitable for luminescence.
-
Cultured cells in appropriate growth medium.
-
Isoquinoline-3-carboxamide compounds, dissolved in DMSO.
-
Multichannel pipette or automated liquid handler.
-
Plate shaker.
-
Luminometer.
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline-3-carboxamide compounds in culture medium. Add the diluted compounds to the experimental wells. Include "vehicle control" wells (medium with DMSO, final concentration ≤0.5%) and "no-cell" background control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate bottle.[10]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Measurement: Record luminescence using a plate luminometer with an integration time of 0.25–1 second per well.[11]
-
-
Data Analysis & Trustworthiness:
-
Subtract the average background luminescence (no-cell wells) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
| Parameter | Example Data | Interpretation |
| Vehicle Control RLU | 850,000 | Represents 100% cell viability. |
| Background RLU | 150 | Intrinsic signal of reagent and media. |
| IC₅₀ Value | 50 nM | Concentration for 50% viability reduction. |
| Curve Hill Slope | -1.2 | Steepness of the dose-response. |
Section 2: Mechanistic Assays - Elucidating the Mode of Action
Once a compound demonstrates activity, the next critical step is to understand how it affects the cells. Since PARP inhibitors often induce apoptosis in susceptible cancer cells, quantifying this process is a logical next step.
Principle of Apoptosis Assays
Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. Measuring their activity provides a direct, mechanistic readout of apoptosis induction.[12]
dot graph { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=ellipse, style=filled]; edge [arrowhead=vee];
} caption: "Simplified PARP inhibitor-induced apoptosis pathway."
Protocol 2: Apoptosis using Caspase-3/7 Activity (Luminescence)
This protocol uses the Promega Caspase-Glo® 3/7 Assay, which measures Caspase-3/7 activities. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal.[12][13]
-
Materials:
-
Step-by-Step Procedure:
-
Seeding and Treatment: Follow steps 1-3 from Protocol 1. The incubation time for apoptosis assays is often shorter (e.g., 24-48 hours). Include a known apoptosis inducer like Staurosporine as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Equilibrate the plate to room temperature for ~30 minutes.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mixing: Gently mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubation: Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[13]
-
Measurement: Record luminescence using a plate luminometer.
-
-
Data Analysis & Trustworthiness:
-
Data is typically presented as Fold Change in luminescence over the vehicle control.
-
A dose-dependent increase in the luminescent signal indicates apoptosis induction.
-
Comparing the signal to the positive control helps validate the assay's performance.
-
Section 3: Target-Specific Assays - Verifying Compound-Target Interaction
The most crucial step is to confirm that the compound's cellular effects are a direct result of it binding to its intended target, in this case, PARP. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in an unperturbed cellular environment.[15]
Principle of Target Engagement Assays
CETSA is based on the principle of ligand-induced thermal stabilization.[15][16] When a protein is heated, it denatures and aggregates. However, if a compound (ligand) is bound to the protein, it can stabilize the protein's structure, increasing the temperature required to denature it.[16][17] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, one can directly observe this stabilizing "thermal shift".[15]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [arrowhead=vee];
} caption: "Workflow for the Cellular Thermal Shift Assay (CETSA)."
Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA®)
This protocol provides a general workflow for CETSA using Western Blot for detection. High-throughput formats using ELISA or AlphaScreen® are also common.[16]
-
Materials:
-
Cultured cells.
-
Isoquinoline-3-carboxamide compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or plates.
-
Thermal cycler or heating blocks.
-
Apparatus for cell lysis (e.g., liquid nitrogen).
-
Ultracentrifuge.
-
SDS-PAGE and Western Blot equipment.
-
Primary antibody specific for the target protein (e.g., anti-PARP1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Step-by-Step Procedure:
-
Cell Treatment: Treat a suspension of cells with the compound at a saturating concentration (e.g., 10-100x IC₅₀) or with vehicle control. Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.[16]
-
Cell Lysis: Immediately lyse the cells by a method that avoids further protein denaturation, such as multiple freeze-thaw cycles using liquid nitrogen.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody against the target protein (PARP1).
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates target stabilization and thus, engagement.
-
| Temperature (°C) | % Soluble PARP1 (Vehicle) | % Soluble PARP1 (Compound) | Interpretation |
| 40 | 100% | 100% | No thermal denaturation. |
| 52 (Tm Vehicle) | 50% | 95% | Vehicle-treated protein is melting. |
| 58 (Tm Compound) | 15% | 50% | Compound-treated protein is stabilized. |
| Result | Tm = 52°C | Tm = 58°C | ΔTm = +6°C (Positive Target Engagement) |
Conclusion
This guide outlines a logical and robust progression of cell-based assays for the characterization of novel isoquinoline-3-carboxamide derivatives. By moving from broad assessments of cell health to specific assays for apoptosis and direct target engagement, researchers can build a comprehensive profile of their compounds. This systematic approach, grounded in sound scientific principles and validated protocols, is essential for identifying promising lead candidates for further preclinical and clinical development.
References
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. National Institutes of Health (NIH). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
PARP Assays. BPS Bioscience. [Link]
-
Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. ResearchGate. [Link]
-
Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE. [Link]
-
Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. BMG LABTECH. [Link]
-
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. [Link]
-
CETSA. CETSA. [Link]
-
PARP. Assay-Protocol.com. [Link]
-
PARP assay kits. Cambridge Bioscience. [Link]
-
Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP). National Institutes of Health (NIH). [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides 3a-aj. ResearchGate. [Link]
-
Detection of PARP-1, PARP-2, and PARG by immunofluorescence. ResearchGate. [Link]
-
(A) Detection of PAR by immunofluorescence after different fixation. ResearchGate. [Link]
-
Fluorescent detection of PARP activity in unfixed tissue. National Institutes of Health (NIH). [Link]
-
Fluorescent detection of PARP activity in unfixed tissue. PLOS One. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health (NIH). [Link]
-
Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]
-
Isoquinoline-3-carboxamide. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
A small molecule enhancer of microRNA processing. RSC Medicinal Chemistry. [Link]
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- 5. Three-component Castagnoli-Cushman reaction with ammonium acetate delivers 2-unsubstituted isoquinol-1-ones as potent inhibitors of poly(ADP-ribose) polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
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- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
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- 14. tripod.nih.gov [tripod.nih.gov]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
Analytical Characterization of Isoquinoline-3-Carboxamide Derivatives
This Application Note and Protocol Guide is designed for researchers and analytical scientists working with Isoquinoline-3-carboxamide derivatives. This structural class includes high-value therapeutic candidates such as Roxadustat (FG-4592) , a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI).
The guide synthesizes advanced mass spectrometric fragmentation behaviors, stability-indicating chromatographic methods, and solid-state characterization workflows.
Application Note & Protocol Guide | Version 1.0
Executive Summary & Structural Logic
Isoquinoline-3-carboxamides are chemically distinct due to the interplay between the bicyclic aromatic core and the C3-amide side chain. In drug development (e.g., HIF stabilizers), these molecules often feature a phenolic hydroxyl group at C4 and bulky hydrophobic substituents at C1 or N-amide positions.
Critical Analytical Challenges:
-
Atypical Fragmentation: These compounds exhibit a unique gas-phase rearrangement in MS/MS, forming reversible water adducts that can confuse structural elucidation if not anticipated.
-
Tautomeric Equilibria: The 4-hydroxy-isoquinoline core can exist in keto-enol tautomerism, affecting chromatographic peak shape and retention.
-
Polymorphism: The rigid amide bond and planar aromatic system predispose these molecules to extensive polymorphism, requiring rigorous solid-state control.
Physicochemical Profiling
Before method development, understand the ionization state of the molecule.
-
Acidic Center: The C4-hydroxyl group (if present, as in Roxadustat) typically has a pKa of ~6.0–7.0.
-
Basic Center: The isoquinoline nitrogen is weakly basic (pKa ~2.0–3.0) due to electron-withdrawing substituents often found on the ring.
-
Implication: Analytical methods should maintain a pH < 5.0 to keep the molecule in its neutral (protonated) form, maximizing retention on C18 stationary phases.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Objective: Structural confirmation using the unique "water-adduct" fragmentation pathway specific to isoquinoline-3-carboxamides.
Mechanistic Insight
Unlike typical amides that cleave simply at the amide bond, protonated isoquinoline-3-carboxamides undergo a complex rearrangement. The acylium ion formed after the loss of the amine side chain reacts with residual water in the collision cell to form a [M+H-Amine+H2O]+ ion. This "pseudo-hydrolysis" in the gas phase is diagnostic for this scaffold.
Experimental Conditions
-
Instrument: Q-TOF or Orbitrap MS.
-
Ionization: ESI Positive Mode.
-
Source Voltage: +3.5 kV.
-
Collision Energy: Stepped 20, 35, 50 eV.
Fragmentation Workflow Diagram
The following diagram illustrates the diagnostic fragmentation pathway.
Caption: Diagnostic MS/MS fragmentation pathway for Isoquinoline-3-carboxamides showing the characteristic gas-phase water addition.
Protocol 2: Stability-Indicating HPLC Method
Objective: Quantify purity and detect degradation products (hydrolysis of amide, oxidation of phenol).
Method Development Strategy
-
Column Selection: A C18 column with high carbon load is preferred to retain the polar core.
-
pH Control: Use a buffered mobile phase at pH 5.0. This suppresses the ionization of the phenolic hydroxyl (keeping it neutral) while ensuring the basic nitrogen is not fully charged, resulting in sharp peaks.
Detailed Protocol
| Parameter | Condition |
| Instrument | HPLC/UHPLC with PDA Detector |
| Column | Agilent Eclipse XDB-C8 or Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 30% B; 2-10 min: 30%→80% B; 10-15 min: 80% B |
| Detection | UV 262 nm (Isoquinoline characteristic absorption) |
| Temperature | 30°C |
| Injection Vol | 10 µL |
Validation Criteria (Acceptance):
-
Linearity:
over 2.5–25 µg/mL.[1] -
Resolution:
between the main peak and the nearest impurity (often the carboxylic acid hydrolysis product). -
LOD/LOQ: Typically <0.05 µg/mL.
Protocol 3: Bioanalytical Extraction (LC-MS/MS)
Objective: Quantify the drug in plasma/tissue. Challenge: Isoquinoline-3-carboxamides bind strongly to plasma proteins (>99%). Simple precipitation may yield low recovery if pH is not controlled.
Extraction Workflow
-
Sample Prep: Aliquot 50 µL plasma.
-
Protein Precipitation (PPT): Add 150 µL Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid disrupts protein binding and ensures the analyte is in the protonated state.
-
-
Vortex/Centrifuge: Vortex 1 min, Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase).
LC-MS/MS Parameters
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
MRM Transition: Monitor the transition from [M+H]+ to the Acylium ion or the Water Adduct ion identified in Protocol 1.
-
Example (Roxadustat): m/z 353 → 198 (Core fragment).
-
Solid-State Characterization Logic
Objective: Identify polymorphs which affect solubility and bioavailability.
Polymorph Screening Workflow
Isoquinoline-3-carboxamides are prone to conformational polymorphism due to rotation around the amide bond.
Caption: Solid-state characterization workflow for distinguishing polymorphs and solvates.
References
-
Unusual Mass Spectrometric Dissociation Pathway of Protonated Isoquinoline-3-carboxamides. Source: American Society for Mass Spectrometry (ACS Publications) [Link][2]
-
Development and Validation of a Robust RP-HPLC Method for the Quantitative Analysis of Roxadustat. Source: ResearchGate / Future Journal of Pharmaceutical Sciences [Link]
-
Hydrolytic Degradation Study of Roxadustat by RP-HPLC and HPTLC. Source: International Journal of Pharmacy and Pharmaceutical Sciences [Link]
-
A Critical Review of Roxadustat Formulations, Solid State Studies, and Analytical Methodology. Source: National Institutes of Health (PMC) [Link]
Sources
Application Notes and Protocols: Isoquinoline-3-Carboxamide as a Potent PARP Inhibitor Scaffold
Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic stability.[1][2] Among the 17 members of this family, PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs), a common form of DNA damage.[3] These enzymes act as DNA damage sensors, binding to SSBs and catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
The therapeutic targeting of PARP has emerged as a groundbreaking strategy in oncology, primarily through the principle of "synthetic lethality". In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[3] The cell's inability to repair these DSBs through the faulty HR pathway results in catastrophic genomic instability and, ultimately, selective cancer cell death.
PARP inhibitors (PARPis) primarily function through two interconnected mechanisms:
-
Catalytic Inhibition : PARPis contain a nicotinamide moiety that competitively binds to the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of PAR chains.[1]
-
PARP Trapping : A crucial aspect of their anticancer activity is the ability to "trap" the PARP enzyme on the DNA at the site of damage.[4][5][6] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of lethal DSBs.[6]
The isoquinoline-3-carboxamide scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. Its rigid structure and ability to mimic the nicotinamide substrate allow for strong interactions within the PARP catalytic domain. This guide provides a comprehensive overview of the isoquinoline-3-carboxamide scaffold, its mechanism of action, and detailed protocols for its evaluation as a PARP inhibitor.
Visualizing the Mechanism of PARP Inhibition
The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and the dual mechanism of action of isoquinoline-3-carboxamide-based PARP inhibitors.
Caption: Mechanism of PARP-mediated DNA repair and its inhibition.
Application Notes: Evaluating Isoquinoline-3-Carboxamide Derivatives
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of isoquinoline-3-carboxamide derivatives are highly dependent on the substitutions at various positions of the isoquinoline ring and the nature of the carboxamide group. Research into related scaffolds like 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has revealed tight structure-activity relationships.[3][7] For instance, the introduction of a fluorine atom at the 7-position of the isoquinoline ring can significantly enhance potency.[7] The amide portion of the molecule also plays a critical role, with specific substituents leading to nanomolar inhibitory concentrations.[3][7]
Table 1: Representative SAR Data for Isoquinoline-based PARP Inhibitors
| Compound ID | R1 (Isoquinoline Ring) | R2 (Amide Moiety) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 3l | H | 4-piperidinyl | 156 | 70.1 | [3][7] |
| 3aa | 7-Fluoro | 4-piperidinyl | 19.3 | 25.4 | [7] |
| 3af | 7-Fluoro | 4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl | 105 | 17.5 | [7] |
| Olaparib | N/A | N/A | ~5 | ~1 | [3][7] |
Note: The data is adapted from studies on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, which is structurally related to isoquinoline-3-carboxamide and provides valuable SAR insights.
Experimental Design Considerations
A multi-tiered approach is essential for the comprehensive evaluation of novel isoquinoline-3-carboxamide derivatives.
-
Primary Screening (Biochemical Assay): The initial assessment should be an in vitro enzymatic assay to determine the direct inhibitory effect on PARP1 and PARP2 activity. This provides a direct measure of the compound's potency (IC50). A colorimetric or fluorescent assay is typically employed for high-throughput screening.[3]
-
Secondary Screening (Cell-Based Assays):
-
Target Engagement: It is crucial to confirm that the compound can enter cells and inhibit PARP activity in a cellular context. This can be achieved by measuring the levels of PARylation in cells treated with a DNA-damaging agent.
-
Cellular Potency (Synthetic Lethality): The ultimate goal is to assess the compound's ability to selectively kill cancer cells with HR deficiencies. This involves comparing the cytotoxicity of the compound in paired cell lines (e.g., BRCA1-proficient vs. BRCA1-deficient).
-
-
Selectivity Profiling: To understand the compound's specificity and potential off-target effects, it should be screened against a panel of other PARP family members and a broad range of kinases.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical animal models, typically xenograft models using HR-deficient tumor cell lines, to evaluate their anti-tumor efficacy, pharmacokinetics, and tolerability.[2]
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an isoquinoline-3-carboxamide derivative against purified PARP1 enzyme. The assay measures the consumption of NAD+, the substrate for PARP1, in the presence of the inhibitor.
Caption: Workflow for the in vitro PARP1 colorimetric inhibition assay.
Materials:
-
Recombinant Human PARP1 Enzyme (BPS Bioscience, Cat. No. 80501 or equivalent)
-
PARP1 Assay Buffer
-
Activated DNA
-
NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoquinoline-3-carboxamide test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 0.1 nM). Include a known PARP inhibitor like Olaparib as a positive control and a DMSO-only well as a negative control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 20 µL of a master mix containing PARP1 enzyme and activated DNA to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the PARP reaction cocktail (containing NAD+ and biotinylated DNA) to each well to initiate the reaction.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with a wash buffer (e.g., PBST).
-
Add 100 µL of the colorimetric HRP substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular PARP Inhibition (PAR-Level Detection by Western Blot)
This protocol assesses the ability of an isoquinoline-3-carboxamide derivative to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribosylation) (PAR) following DNA damage.
Caption: Workflow for cellular PARP inhibition assay via Western blot.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant BRCA-mutant line)
-
Cell culture medium and supplements
-
Isoquinoline-3-carboxamide test compound
-
Hydrogen peroxide (H₂O₂) or another DNA-damaging agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against PAR (e.g., Cell Signaling Technology, #83732)
-
Primary antibody for a loading control (e.g., anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the isoquinoline-3-carboxamide compound for 2 hours. Include a DMSO vehicle control.
-
-
Induction of DNA Damage:
-
To induce PARP activity, treat the cells with a DNA-damaging agent. For example, add H₂O₂ to a final concentration of 200 µM for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-Actin antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for PAR and the loading control using image analysis software (e.g., ImageJ).
-
A dose-dependent decrease in the PAR signal indicates cellular PARP inhibition.
-
Protocol 3: Cell Viability Assay for Synthetic Lethality
This protocol evaluates the selective cytotoxic effect of an isoquinoline-3-carboxamide derivative on cancer cells with a homologous recombination deficiency (e.g., BRCA1-mutant) compared to cells with functional homologous recombination.
Caption: Workflow for assessing synthetic lethality via cell viability assay.
Materials:
-
A pair of isogenic cell lines, one with a defect in homologous recombination (e.g., UWB1.289, BRCA1-null) and its complemented, HR-proficient counterpart (e.g., UWB1.289+BRCA1).
-
Cell culture medium and supplements
-
Isoquinoline-3-carboxamide test compound
-
Cell viability reagent (e.g., AlamarBlue, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both the HR-deficient and HR-proficient cell lines into separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the isoquinoline-3-carboxamide compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound at various concentrations. Include a DMSO vehicle control.
-
-
Incubation: Incubate the plates for an extended period, typically 3 to 5 days, to allow for differences in cell proliferation and death to become apparent.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent cell growth inhibition for each concentration relative to the DMSO control.
-
Plot the dose-response curves for both cell lines and determine the GI50 (concentration for 50% growth inhibition).
-
A significantly lower GI50 in the HR-deficient cell line compared to the HR-proficient line indicates a synthetic lethal effect.
-
Conclusion
The isoquinoline-3-carboxamide scaffold represents a versatile and potent core for the design of novel PARP inhibitors. The protocols and application notes provided in this guide offer a robust framework for researchers in drug discovery and chemical biology to synthesize, evaluate, and characterize new derivatives. By systematically assessing enzymatic inhibition, cellular target engagement, and synthetic lethality, researchers can identify promising lead candidates for further preclinical and clinical development in the fight against cancers with DNA repair deficiencies.
References
- Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. (n.d.). National Institutes of Health.
- The mechanism of PARP inhibitor action is identified. (2024, March 22). Drug Target Review.
- Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. (n.d.). MDPI.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). MDPI.
- PASTA: PARP activity screening and inhibitor testing assay - PMC - NIH. (2021, February 18). National Institutes of Health.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (2025, December 12). National Institutes of Health.
- PARP assay for inhibitors. (n.d.). BMG LABTECH.
- Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). Taylor & Francis.
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed.
- Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. (2025, August 9). ResearchGate.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (n.d.). National Institutes of Health.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (n.d.). MDPI.
Sources
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Development of Isoquinoline-3-Carboxamide-Based Therapeutics
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and development of isoquinoline-3-carboxamide-based therapeutics. This document offers a blend of theoretical background, practical insights, and detailed experimental protocols to facilitate the advancement of novel drug candidates from this promising chemical class.
Introduction: The Therapeutic Potential of the Isoquinoline-3-Carboxamide Scaffold
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of isoquinoline have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The introduction of a carboxamide functional group at the 3-position of the isoquinoline ring system has proven to be a particularly fruitful strategy for the development of potent and selective inhibitors of various enzymes, especially those involved in cancer progression.[1][2]
This guide will focus on the development of isoquinoline-3-carboxamide derivatives as inhibitors of key oncological targets, including Poly (ADP-ribose) polymerase (PARP) and protein kinases such as Ataxia Telangiectasia Mutated (ATM) and those in the PI3K/Akt/mTOR signaling pathway. The rationale behind targeting these pathways and the methodologies for synthesizing and evaluating novel isoquinoline-3-carboxamide-based inhibitors will be discussed in detail.
Section 1: Synthesis of Isoquinoline-3-Carboxamide Derivatives
The synthesis of isoquinoline-3-carboxamide derivatives is a multi-step process that begins with the construction of the core isoquinoline ring system, followed by the introduction of the carboxamide functionality.
Synthesis of the Isoquinoline-3-Carboxylic Acid Core
A common and versatile method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction .[3] This reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.
Protocol 1: Generalized Synthesis of Isoquinoline-3-Carboxylic Acid
This protocol outlines a general procedure for the synthesis of an isoquinoline-3-carboxylic acid precursor.
Step 1: Amide Formation
-
In a round-bottom flask, dissolve the starting β-phenylethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.
-
Add a base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-phenethyl amide.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-phenethyl amide in a high-boiling point solvent such as toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents), portion-wise while stirring.[3]
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring the reaction by TLC.[3]
-
After cooling to room temperature, carefully quench the reaction by slowly pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Oxidation to Isoquinoline-3-Carboxylic Acid
-
The resulting 3,4-dihydroisoquinoline can be oxidized to the aromatic isoquinoline using an oxidizing agent like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂).
-
The specific conditions for the oxidation of the ester group to a carboxylic acid will depend on the nature of the ester and may involve acidic or basic hydrolysis.
Amide Coupling to Form Isoquinoline-3-Carboxamides
The final step in the synthesis is the coupling of the isoquinoline-3-carboxylic acid with a desired amine to form the target carboxamide. This is typically achieved using a peptide coupling reagent.[4]
Protocol 2: Amide Coupling Reaction
-
Dissolve the isoquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.
-
Add the desired amine (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[5] The use of an additive like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can improve reaction efficiency.[6]
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline-3-carboxamide.
Caption: General synthetic workflow for isoquinoline-3-carboxamide derivatives.
Section 2: Biological Targets and Mechanisms of Action
Isoquinoline-3-carboxamide derivatives have shown significant promise as inhibitors of enzymes crucial for cancer cell survival and proliferation. This section will delve into the mechanisms of action against key targets.
PARP Inhibition and Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[4] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death through a concept known as "synthetic lethality".[7] Isoquinoline-3-carboxamides can act as nicotinamide adenine dinucleotide (NAD+) mimetics, binding to the catalytic domain of PARP and preventing its function.[8] This "trapping" of PARP on the DNA further enhances the cytotoxic effect.[7]
Caption: Mechanism of action of isoquinoline-3-carboxamide PARP inhibitors.
Kinase Inhibition: Targeting Aberrant Signaling in Cancer
Many cancers are driven by the dysregulation of protein kinase signaling pathways that control cell growth, proliferation, and survival.[1] Isoquinoline-3-carboxamides have been developed as potent inhibitors of several key kinases.
Ataxia Telangiectasia Mutated (ATM) kinase is a critical component of the DNA damage response (DDR) pathway.[2] In response to double-strand breaks, ATM activates downstream effectors to initiate cell cycle arrest and DNA repair.[9] Cancer cells often exploit the DDR pathway to survive the effects of DNA-damaging chemotherapeutics and radiation.[2] Quinoline-3-carboxamides, structurally similar to isoquinoline-3-carboxamides, have been shown to be competitive inhibitors of ATP at the kinase hinge region of ATM.[10] By inhibiting ATM, these compounds can sensitize cancer cells to traditional cancer therapies.
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1] Isoquinoline derivatives have been identified as inhibitors of this pathway, targeting key kinases such as Akt.[1]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Section 3: Biological Evaluation Protocols
The successful development of isoquinoline-3-carboxamide therapeutics relies on a robust suite of biological assays to determine their potency, selectivity, and mechanism of action.
In Vitro Enzyme Inhibition Assays
Protocol 3: PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP1 assay kits.[4]
-
Reagent Preparation:
-
Prepare a stock solution of the isoquinoline-3-carboxamide inhibitor in 100% DMSO.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Prepare a solution of activated DNA.
-
Prepare a solution of biotinylated NAD+.
-
Prepare a solution of PARP1 enzyme.
-
-
Assay Procedure:
-
Add 25 µL of the reaction buffer to each well of a 96-well plate.
-
Add 5 µL of the inhibitor solution at various concentrations (typically a serial dilution). For the positive control, add 5 µL of DMSO.
-
Add 10 µL of the PARP1 enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of a mixture of activated DNA and biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M HCl).
-
Wash the wells with a wash buffer.
-
Add 50 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the wells again.
-
Add 50 µL of a colorimetric HRP substrate (e.g., TMB) and incubate until a blue color develops.
-
Stop the color development by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinoline-3-carboxamide compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Protocol 5: Western Blotting for Target Engagement
Western blotting can be used to confirm that the isoquinoline-3-carboxamide compound is engaging its intended target within the cell, for example, by assessing the phosphorylation status of a downstream substrate.[2]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the isoquinoline-3-carboxamide inhibitor for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form (e.g., anti-p-ATM) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.[12]
-
Section 4: Data Presentation and Interpretation
The quantitative data generated from the biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Potency of Representative Isoquinoline-3-Carboxamide Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| IQC-1 | PARP1 | 156 | MDA-MB-231 | 2.281 |
| IQC-2 | PARP2 | 70.1 | HCT116 | 5.18 |
| IQC-3 | ATM | Data not available | NUGC-3 | 1.591 |
| IQC-4 | Akt | Data not available | ACHN | 1.92 |
| Olaparib (Ref) | PARP1 | <10 | - | - |
| Doxorubicin (Ref) | - | - | ACP-03 | Reference |
Note: IC₅₀ values for IQC-1 and IQC-2 are for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[4] Cell line IC₅₀ values are for representative 1,2,3,4-tetrahydroisoquinoline-1-carboxamide and 4-oxoquinoline-3-carboxamide derivatives.[1][13] Data for specific isoquinoline-3-carboxamides targeting ATM and Akt are limited in the public domain and would need to be generated experimentally.
Section 5: Conclusion and Future Directions
The isoquinoline-3-carboxamide scaffold represents a versatile and promising platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic routes are well-established, and the biological targets are of high clinical relevance. The protocols and application notes provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold.
Future efforts in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of isoquinoline-3-carboxamides against other therapeutic targets and in different disease areas will undoubtedly open up new avenues for drug discovery.
References
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-
Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(11), 2636. (URL: [Link])
-
Saeed, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6543. (URL: [Link])
-
Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 17(10), 1234-1246. (URL: [Link])
-
Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed, 32883236. (URL: [Link])
-
Sperga, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry, 213, 113175. (URL: [Link])
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Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 941-945. (URL: [Link])
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Chad's Prep. (2021, October 27). How to Draw Lewis Dot Structures [Video]. YouTube. (URL: [Link])
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Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With Rgraphviz. R News, 5(1), 10-14. (URL: [Link])
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Al-Hussain, S. A., et al. (2020). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. (URL: [Link])
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. (URL: [Link])
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Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. (URL: [Link])
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CLYTE Technologies. (2024, January 1). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])
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Kolenikov, S. (2010). How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. (URL: [Link])
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The Organic Chemistry Tutor. (2017, October 24). How To Draw Lewis Structures [Video]. YouTube. (URL: [Link])
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. (URL: [Link])
-
Zhang, H., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. (URL: [Link])
-
Kim, J. S., et al. (2019). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules, 24(11), 2119. (URL: [Link])
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
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OriGene Technologies, Inc. (n.d.). Western Blotting Protocol. (URL: [Link])
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The Cynical Scientist. (2021, January 13). Graphviz tutorial [Video]. YouTube. (URL: [Link])
-
Molecular Diversity Preservation International. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (URL: [Link])
-
McCarthy, K. A., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. (URL: [Link])
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Spies, J., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102589. (URL: [Link])
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Chemistry LibreTexts. (2023, January 29). Lewis Dot Structures. (URL: [Link])
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Nacalai Tesque, Inc. (n.d.). Western Blotting Protocol. (URL: [Link])
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ResearchGate. (n.d.). Comparison of the IC50values of derivatives against a gastric cancer cell line (ACP-03) and normal fibroblast cell line (MRC-5). (URL: [Link])
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Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. (URL: [Link])
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Li, H., et al. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(9), 2673. (URL: [Link])
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Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube. (URL: [Link])
-
Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6337-6357. (URL: [Link])
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2568. (URL: [Link])
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. (URL: [Link])
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
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Actual Education. (2022, September 22). COMPLETE Guide to Draw Lewis Dot Structures in Chemistry! [Video]. YouTube. (URL: [Link])
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. (URL: [Link])
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de Oliveira, R. B., et al. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 23(8), 1888. (URL: [Link])
-
ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Isoquinoline-3-Carboxamide Solution Stability
Welcome to the technical support center for isoquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with isoquinoline-3-carboxamide in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Stability of Isoquinoline-3-Carboxamide
Isoquinoline-3-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental data. Instability can lead to misleading results in biological assays, incorrect structure-activity relationships (SAR), and challenges in formulation development. This guide will delve into the primary degradation pathways of isoquinoline-3-carboxamide, provide validated protocols for stability assessment, and offer troubleshooting advice for common issues.
The core structure, an isoquinoline ring bearing a carboxamide group, presents specific chemical liabilities. The amide bond is susceptible to hydrolysis, and the aromatic heterocyclic system can be prone to photo-degradation.[1] Understanding these vulnerabilities is the first step in mitigating stability problems.
Part 1: Troubleshooting Guides & FAQs
This section addresses common questions and issues encountered during the handling and use of isoquinoline-3-carboxamide solutions.
Frequently Asked Questions (FAQs)
Q1: My biological assay results with isoquinoline-3-carboxamide are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent biological data is a common symptom of compound instability. If the compound degrades in your assay medium, the effective concentration will decrease over the course of the experiment, leading to variable results. It is crucial to assess the stability of isoquinoline-3-carboxamide under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time). We recommend performing a preliminary stability study as outlined in our experimental protocols section.
Q2: I've noticed a change in the color of my isoquinoline-3-carboxamide stock solution. What could be the cause?
A2: A color change in your stock solution, particularly a shift towards yellow or brown, can be an indicator of degradation. This is often associated with the formation of degradation products that may have different chromophores.[2] Photodegradation or oxidative processes can lead to the formation of colored impurities. Store your stock solutions protected from light and consider purging with an inert gas like nitrogen or argon to minimize oxidation.
Q3: What is the best solvent for storing isoquinoline-3-carboxamide stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds.[3][4] However, it's important to use high-purity, anhydrous DMSO, as water content can facilitate hydrolysis of the amide bond over time. For long-term storage, it is recommended to store solutions at -20°C or -80°C to slow down potential degradation.[3] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I heat my isoquinoline-3-carboxamide solution to aid dissolution?
A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation can occur, potentially leading to the formation of byproducts. If heating is necessary, use a water bath at a controlled temperature (e.g., 37°C) for a short period. Always visually inspect the solution for any signs of precipitation upon cooling.
Q5: How does pH affect the stability of isoquinoline-3-carboxamide?
A5: The amide bond in isoquinoline-3-carboxamide is susceptible to both acid- and base-catalyzed hydrolysis.[5][6] Therefore, the pH of your solution is a critical factor in its stability. Strongly acidic or basic conditions will accelerate the degradation to isoquinoline-3-carboxylic acid. It is recommended to work with solutions buffered at a neutral pH (around 7.4) for most biological experiments, unless the experimental design requires otherwise.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation in aqueous buffer | Poor aqueous solubility of isoquinoline-3-carboxamide. | - Decrease the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) if tolerated by the assay. - Use a solubility-enhancing excipient. |
| Loss of potency over time in assays | Degradation of the compound in the assay medium. | - Perform a stability study in the specific assay buffer (see Protocol 1). - Prepare fresh dilutions from a frozen stock solution immediately before each experiment. - Consider the use of a more stable analog if degradation is rapid. |
| Appearance of new peaks in HPLC analysis | Chemical degradation (hydrolysis, oxidation, photodegradation). | - Identify the degradation pathway using forced degradation studies (see Protocol 2). - Protect solutions from light by using amber vials or covering with aluminum foil.[7] - De-gas solvents and store solutions under an inert atmosphere to prevent oxidation. |
| Inconsistent stock solution concentration | Evaporation of solvent or degradation during storage. | - Use vials with tight-fitting caps. - Aliquot stock solutions to minimize the number of times the main stock is opened. - Re-qualify the concentration of older stock solutions by a validated analytical method before use. |
Part 2: Understanding Degradation Pathways
The stability of isoquinoline-3-carboxamide is primarily influenced by three factors: pH, light, and temperature.
Hydrolytic Degradation
The most common degradation pathway for isoquinoline-3-carboxamide is the hydrolysis of the amide bond to form isoquinoline-3-carboxylic acid and ammonia. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[5]
Caption: Proposed hydrolytic degradation pathways for isoquinoline-3-carboxamide.
Photodegradation
Aromatic heterocyclic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[8] The specific photodegradation products of isoquinoline-3-carboxamide have not been extensively reported, but potential reactions could involve photo-oxidation or rearrangement of the isoquinoline ring system. It is therefore crucial to protect solutions of this compound from light.
Thermal Degradation
While generally stable at room temperature, prolonged exposure to elevated temperatures can induce degradation. The nature of the thermal degradation products would need to be investigated through forced degradation studies.
Part 3: Experimental Protocols
Protocol 1: Assessing Solution Stability in an Aqueous Buffer
This protocol outlines a method to determine the stability of isoquinoline-3-carboxamide in a specific aqueous buffer over time.
Materials:
-
Isoquinoline-3-carboxamide
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of isoquinoline-3-carboxamide in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution.
-
Sample Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of cold acetonitrile to the aliquot.
-
HPLC Analysis: Analyze each aliquot by a validated stability-indicating HPLC method.[9][10][11]
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound
-
Injection Volume: 10 µL
-
-
-
Data Analysis: Calculate the percentage of isoquinoline-3-carboxamide remaining at each time point relative to the initial (t=0) concentration.
Caption: Workflow for assessing solution stability.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[12]
Materials:
-
Isoquinoline-3-carboxamide
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide
-
HPLC system with UV-PDA detector and Mass Spectrometer (LC-MS) is highly recommended.
-
Photostability chamber
Procedure:
-
Prepare Solutions: Prepare solutions of isoquinoline-3-carboxamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate a fourth aliquot at 60°C for 24 hours.
-
Photodegradation: Expose a fifth aliquot to light in a photostability chamber according to ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples.
-
LC-MS Analysis: Analyze all samples and a control (unstressed) sample by LC-MS to separate the parent compound from its degradation products and to obtain mass information for identification.
-
Method Validation: The HPLC method should be validated to ensure it can separate and quantify the parent compound in the presence of its degradation products.[13]
Table of Forced Degradation Conditions
| Stress Condition | Reagent | Typical Conditions | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24 hours | Isoquinoline-3-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C for 24 hours | Isoquinoline-3-carboxylic acid |
| Oxidation | 3% H₂O₂ | Room temperature for 24 hours | N-oxides, ring-opened products |
| Thermal | Heat | 60°C for 24 hours | Varies |
| Photolytic | Light | ICH Q1B guidelines | Varies |
Part 4: Best Practices for Storage and Handling
Adhering to best practices for the storage and handling of isoquinoline-3-carboxamide is essential for preserving its integrity.
-
Solid Compound:
-
Store in a tightly sealed container in a cool, dark, and dry place.
-
A desiccator can be used to protect against moisture.
-
-
Solutions:
-
Solvent: Use high-purity, anhydrous solvents (e.g., DMSO).
-
Storage Temperature: For short-term storage (days), refrigeration at 4°C is acceptable. For long-term storage (weeks to months), freezing at -20°C or -80°C is recommended.[3]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
-
Light Protection: Always store solutions in amber vials or protect them from light with aluminum foil.[14]
-
Inert Atmosphere: For highly sensitive applications, consider overlaying the solution with an inert gas (argon or nitrogen) before sealing the container.
-
References
-
R Discovery. Stability-indicating HPLC Method Research Articles. Available from: [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
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ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. Available from: [Link]
- Patel, R. B., Patel, M. R., & Patel, B. G. (2023). A New Stability Indicating HPLC-PDA Method for Estimation of Eluxadoline in Presence of its Degradation Products.
- Al-khattawi, A., & Mohammed, A. (2013). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 83-93.
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ResearchGate. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF. Available from: [Link]
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ResearchGate. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. Available from: [Link]
- Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
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Wikipedia. Diazonium compound. Available from: [Link]
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ResearchGate. (2016). Proper Handling and Storage of Chemicals. Available from: [Link]
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- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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XPRESS CHEMS. (2024). Safety First: Best Practices for Handling Research Chemicals. Available from: [Link]
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Freelance Teacher. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. [Link]
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PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]
- National Institutes of Health. (2019).
- European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- PubMed. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.
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CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
- Royal Society of Chemistry. (2020).
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- IIP Series. (2022). CHEMICAL STABILITY OF DRUGS.
- B&M Scientific. (2024). How to Safely Store Lab Chemicals and Reagents.
- U.S. Food and Drug Administration. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers.
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University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. Available from: [Link]
- ResearchGate. (2021). Biodegradation of polycyclic aromatic hydrocarbons (PAHs) by bacterial mixture.
-
ResearchGate. How can I remove DMSO from my sample? I've done washing with water, and extracting with DCM, and also freeze-drying, but they were inefficient! Available from: [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- A chemical rationale of drug stability and degrad
- Jain, N. F., & Masse, C. E. (n.d.).
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- PubMed. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
- MDPI. (2024). Artificial Intelligence for Perovskite Additive Engineering: From Molecular Screening to Autonomous Discovery.
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Technical Support Center: Isoquinoline-3-Carboxamide Stability & Degradation Profiling
The following technical guide is structured as a Specialized Support Center for researchers working with Isoquinoline-3-carboxamide derivatives (e.g., HIF-PH inhibitors like Roxadustat). It addresses the complex stability profiles and analytical challenges inherent to this chemical class.[1][2][3]
Current Status: Operational Topic: Identification & Troubleshooting of Degradation Products Audience: Analytical Chemists, Formulation Scientists, Drug Development Leads
Executive Summary & Chemical Context
Isoquinoline-3-carboxamides are a critical scaffold in medicinal chemistry, most notably acting as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.[3] While the isoquinoline core offers aromatic stability, the C-3 carboxamide linkage and the nitrogen heterocycle introduce specific vulnerabilities.[3]
Key Stability Risks:
-
Hydrolytic Instability: The amide bond is susceptible to cleavage under extreme pH, generating the corresponding carboxylic acid and amine.[3]
-
Photolytic Rearrangement: Unlike simple amides, these derivatives can undergo complex ring contractions and rearrangements (e.g., to indeno-aziridine systems) under UV exposure.[3]
-
N-Oxidation: The basic nitrogen in the isoquinoline ring is a prime target for oxidative attack by peroxides.[3]
Troubleshooting Guide (Q&A Format)
Module A: Hydrolytic Degradation Issues
Q: We are observing a new peak at RRT ~0.85 under basic stress (0.1 N NaOH).[3] MS data suggests a mass loss corresponding to the amine side chain.[3] Is this simple hydrolysis?
A: Likely, yes.[3] The amide bond at the C-3 position is the "weak link" in basic conditions.[3]
-
Mechanism: Nucleophilic attack by the hydroxide ion on the carbonyl carbon of the amide.[3]
-
Diagnostic Check:
-
Mass Shift: Check for a loss of the amine fragment.[3] For a glycine-conjugated derivative, expect a mass shift corresponding to the loss of the glycine moiety if the amide bond internal to the glycine cleaves, or the entire side chain if the C-3 amide cleaves.[3]
-
pH Reversibility: Isolate the peak. If it is the carboxylic acid derivative (Isoquinoline-3-carboxylic acid), its retention time will shift significantly with mobile phase pH changes due to ionization (pKa ~ 3-4).[3]
-
Q: Our acid degradation (0.1 N HCl) shows a different profile than base degradation. Why?
A: Acid hydrolysis typically targets the amide bond similarly to base hydrolysis but often at a slower rate for this class.[3] However, if your molecule contains ether linkages (common in Roxadustat-like analogs at C-4 or C-7), strong acid can facilitate ether cleavage (de-alkylation), leading to hydroxylated isoquinoline degradants which are distinct from the carboxylic acid hydrolysis product.[3]
Module B: Photostability & Rearrangement
Q: After photostability testing (1.2 million lux hours), we see a major degradant (Mass equivalent to Parent) but with a completely different retention time.[3] It is NOT an isomer.[3] What is happening?
A: You are likely observing a photolytic rearrangement rather than simple degradation.[3] Isoquinoline-3-carboxamides are known to undergo ring contraction under UV light.[3]
-
The "Roxadustat Anomaly": In the case of Roxadustat, a specific impurity (often termed DP-4 ) forms under photolytic and alkaline conditions.[3] This is not a simple isomer but a structural rearrangement to a tetrahydroindeno[1,2-b]aziridine derivative.[3]
-
Root Cause: The excited state of the isoquinoline ring allows for intramolecular cyclization or radical rearrangement, preserving the molecular formula (isobaric) but drastically altering the 3D topology and polarity.
-
Action: Do not rely solely on MS1 (parent mass).[3] You must use MS/MS fragmentation.[3] The rearranged product will lack the characteristic isoquinoline core fragments.[3]
Module C: Oxidative Degradation
Q: We see a +16 Da peak in peroxide stress.[3] Is it the N-oxide or a hydroxylated species?
A: The isoquinoline nitrogen is the most nucleophilic site.[3]
-
Primary Suspect: Isoquinoline N-oxide.[3]
-
Differentiation Protocol:
-
MS/MS Fragmentation: N-oxides typically show a characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) during fragmentation.[3] Hydroxylated carbon species (C-OH) are more stable and rarely lose oxygen as a neutral loss.[3]
-
Reduction Test: Treat the sample with Titanium(III) chloride.[3] N-oxides will reduce back to the parent compound; C-hydroxylated products will remain unchanged.[3]
-
Experimental Protocols
Protocol 1: Forced Degradation Setup
To map the degradation landscape effectively, use the following stress conditions. These are calibrated to generate 5-20% degradation without destroying the core scaffold.[3]
| Stress Type | Reagent/Condition | Duration | Target Degradation | Primary Mechanism |
| Acid | 0.1 N HCl, 60°C | 2 - 24 Hours | Hydrolysis (Amide/Ether) | Amide cleavage to Carboxylic Acid |
| Base | 0.1 N NaOH, Ambient | 1 - 4 Hours | Hydrolysis & Rearrangement | Amide cleavage; Ring contraction |
| Oxidation | 3% H₂O₂ | 2 - 6 Hours | N-Oxidation | N-oxide formation (+16 Da) |
| Photolytic | UV/Vis (1.2M Lux[3]·hr) | ~24-48 Hours | Rearrangement | Indeno-aziridine formation |
| Thermal | 60°C (Solid State) | 7 Days | Decarboxylation (Rare) | Minor thermal degradation |
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol interactions).[3]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Isoquinoline core) and 220 nm (Amide/Carboxyl).[3]
Visualizing Degradation Pathways
The following diagram illustrates the divergent degradation pathways for a representative Isoquinoline-3-carboxamide (e.g., Roxadustat).
Figure 1: Divergent degradation pathways showing hydrolysis, oxidation, and the critical photolytic rearrangement specific to this class.
Analytical Decision Tree
Use this logic flow to identify unknown peaks in your chromatogram.
Figure 2: Rapid diagnostic logic for categorizing unknown impurities based on mass spectral data.[3]
References
-
Structural Characterization of Roxadustat Degrad
-
Stability Indicating HPLC Methods for Isoquinoline Deriv
- Source: Journal of Applied Pharmaceutical Science
- Context: Method parameters for separating isoquinoline degrad
-
URL:
-
Photocatalytic Degrad
- Source: MDPI
-
Context: Mechanisms of light-induced degradation in heterocyclic aromatic systems.[3]
-
URL:
-
Forced Degrad
Sources
"analytical challenges in quantifying isoquinoline-3-carboxamide"
Technical Support Center: Isoquinoline-3-Carboxamide Quantification
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Analytical Challenges for Isoquinoline-3-Carboxamide (IQ-3-CA)[1]
Welcome to the Support Center
You are likely here because you are encountering variability in quantifying Isoquinoline-3-carboxamide (IQ-3-CA) . Whether you are analyzing this as a synthetic intermediate, a degradation product, or a core scaffold for HIF-prolyl hydroxylase inhibitors (like Roxadustat), this molecule presents a "perfect storm" of analytical challenges:
-
The Basicity Trap: The isoquinoline nitrogen (pKa ~5.[1]4) causes severe peak tailing on standard C18 columns.[1]
-
The Isomer Mirage: It is structurally almost identical to quinoline-3-carboxamide and isoquinoline-1-carboxamide, leading to co-elution.[1]
-
The Amide Instability: The carboxamide group is susceptible to hydrolysis during aggressive sample preparation, artificially inflating the carboxylic acid impurity levels.
This guide is not a textbook; it is a troubleshooting manual designed to fix your active experiments.
Module 1: Chromatographic Separation (HPLC/UPLC)
Current Status: Poor peak shape (tailing factor > 1.[1]5) or co-elution with isomers.[1]
The Core Issue: Silanol Interactions
At typical acidic pH (0.1% Formic Acid, pH ~2.7), the isoquinoline nitrogen is protonated (
Troubleshooting Protocol
Option A: The "High pH" Strategy (Recommended)
-
Why: Operating at pH 8.5–9.5 keeps the isoquinoline nitrogen deprotonated (neutral).[1] Neutral molecules do not interact with silanols.[1]
-
Column Requirement: You must use a hybrid-silica column (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Extend-C18) resistant to high pH.[1]
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2][3]
Option B: The "Steric Shield" Strategy (Low pH)
-
Why: If you are restricted to low pH (e.g., for MS sensitivity), you must block the silanols.
-
Column Choice: Use a "Charged Surface Hybrid" (CSH) column (e.g., Waters CSH C18). These have a slight positive surface charge that electrostatically repels the protonated isoquinoline, sharpening the peak.
Option C: Isomer Separation (Critical)
-
Issue: C18 columns often fail to separate IQ-3-CA from its positional isomer IQ-1-CA.
-
Fix: Switch to a Phenyl-Hexyl column.[1]
-
Mechanism: The
- interactions between the phenyl ring of the stationary phase and the isoquinoline ring system provide selectivity based on the electron density distribution, which differs between isomers.
Visualization: Method Development Decision Tree
Caption: Decision matrix for selecting stationary phases and pH conditions based on observed chromatographic defects.
Module 2: Mass Spectrometry (LC-MS/MS)
Current Status: Low sensitivity or signal instability.
The Core Issue: Ionization Competition
IQ-3-CA has two potential ionization sites: the pyridine-like ring nitrogen and the amide nitrogen.[1]
-
Target Ion:
m/z.[1] -
The Trap: In ESI+, the amide oxygen can coordinate with Sodium (
) or Potassium ( ) from glassware, forming adducts ( ) that split your signal and ruin quantification limits (LOQ).
Optimization Guide
| Parameter | Recommendation | Scientific Rationale |
| Ionization Source | ESI Positive | The ring nitrogen is basic (pKa ~5.[1]4) and protonates easily.[1] ESI Negative is poor for primary amides.[1] |
| Mobile Phase Additive | 0.1% Formic Acid | Provides protons for |
| Adduct Removal | Add 5mM Ammonium Formate | The excess ammonium ions ( |
| Desolvation Temp | 450°C - 550°C | Amides have high hydrogen bonding capacity; high heat is needed to fully desolvate the droplets.[1] |
Module 3: Sample Preparation & Stability
Current Status: Inconsistent recovery or appearance of "ghost" peaks (degradation).[1]
The Core Issue: Amide Hydrolysis
The 3-carboxamide group is chemically stable at neutral pH but hydrolyzes to Isoquinoline-3-carboxylic acid under strong acidic or basic conditions, especially with heat.[1]
Warning: If you use strong acid (e.g., 5% TCA) for protein precipitation, you may induce artificial degradation.
Recommended Protocol: Solid Phase Extraction (SPE)
We recommend a Mixed-Mode Cation Exchange (MCX) protocol.[1] This utilizes the basicity of the isoquinoline ring for retention, allowing rigorous washing of matrix interferences.
Step-by-Step MCX Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample (Plasma/Urine) diluted 1:1 with 2% Phosphoric Acid (Acidifies sample to ensure IQ is charged:
). -
Wash 1: 2% Formic Acid (Removes acidic/neutral matrix).[1]
-
Wash 2: Methanol (Removes hydrophobic neutrals).[1] Note: IQ-3-CA stays bound via ionic bond.[1]
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Evaporate & Reconstitute: Dry under
at <40°C. Reconstitute in mobile phase.
Visualization: Stability & Extraction Workflow
Caption: Mixed-mode cation exchange (MCX) workflow designed to isolate basic isoquinolines while preventing amide hydrolysis.
Frequently Asked Questions (FAQ)
Q1: My standard curve is linear, but my QC samples in plasma are failing. Why? A: This is likely Matrix Effect (Ion Suppression) .[1] Phospholipids in plasma elute late and can suppress ionization.[1]
-
Fix: Monitor phospholipid transitions (m/z 184) to see if they co-elute with your peak.[1] If they do, switch to the MCX SPE protocol above, which removes phospholipids effectively.
Q2: Can I use UV detection instead of MS? A: Yes. Isoquinolines have strong UV absorbance.[1]
-
Wavelength: 215 nm (strongest) or 254 nm (more selective).[1]
-
Limit: UV is less sensitive (approx.[1] 0.1 µg/mL limit) compared to MS (ng/mL range).[1]
Q3: I see a small peak just before my main peak. Is it an impurity? A: Check if it is Isoquinoline-1-carboxamide .[1] It is a common synthetic by-product.[1] It is more polar than the 3-isomer and usually elutes slightly earlier on C18 columns.[1]
References
-
Zhao, Q., et al. (2022).[4] "Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine." Journal of Chromatography B.
- Relevance: Establishes baseline MS/MS transitions and chromatographic conditions for isoquinoline-carboxamide deriv
-
PubChem. (2025).[1][7][8] "Isoquinoline-3-carboxamide Compound Summary." National Library of Medicine.[1]
-
Relevance: Authoritative source for physicochemical properties (MW 172.18, H-bond donor/acceptor counts).[1]
-
-
Ilko, V., et al. (2013). "Separation of isoquinoline alkaloids on zwitterionic chiral stationary phases." Journal of Chromatography A.
-
Relevance: detailed mechanisms for separating isoquinoline isomers using specialized stationary phases.[1]
-
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs." Journal of Chromatography A.
- Relevance: Foundational text explaining the interaction between basic nitrogen (isoquinolines)
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. hovione.com [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoquinoline-3-carboxamide | C10H8N2O | CID 14925627 - PubChem [pubchem.ncbi.nlm.nih.gov]
"minimizing side reactions in isoquinoline-3-carboxamide synthesis"
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of isoquinoline-3-carboxamides.
Executive Summary & Strategic Route Selection
Isoquinoline-3-carboxamides are critical pharmacophores, notably serving as precursors for HIF-prolyl hydroxylase (HIF-PH) inhibitors and TSPO ligands (e.g., PK11195). However, the electron-deficient nature of the isoquinoline ring, combined with the zwitterionic character of the 3-carboxylic acid precursor, introduces specific synthetic challenges: decarboxylation , regioisomeric contamination , and catalyst poisoning .
This guide provides self-validating protocols to mitigate these risks.
Decision Matrix: Selecting Your Synthesis Route
Before starting, determine if you are building the ring or functionalizing it. Use the logic flow below to select the protocol with the fewest side reactions for your specific substrate.
Figure 1: Strategic selection of synthesis route based on starting material availability and associated risks.
Module A: Direct Amidation (Coupling of Isoquinoline-3-Carboxylic Acid)
This is the most common route but is plagued by the high melting point and poor solubility of the starting acid (zwitterionic nature).
Core Protocol: HATU-Mediated Coupling
Objective: Avoid acid chloride formation (risk of decarboxylation) and maximize solubility.
Reagents:
-
Isoquinoline-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Solubilization (Critical): Dissolve the carboxylic acid and DIPEA in DMF. Stir for 10 minutes. Note: The solution must turn clear. If suspension persists, gentle warming to 40°C is permitted, but do not exceed 50°C to prevent decarboxylation.
-
Activation: Add HATU in one portion at 0°C. Stir for 15 minutes. The formation of the activated ester is rapid.
-
Coupling: Add the amine. Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Quench: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), then 5% LiCl (remove DMF), then brine.
Troubleshooting Guide: Direct Amidation
| Symptom | Probable Cause | Technical Solution |
| Reaction turns black/tarry | Decomposition of Activated Species. High temperatures or prolonged activation times can cause the activated ester to decompose or polymerize. | Action: Maintain 0°C during HATU addition. Do not activate for >30 mins before adding amine. Ensure DMF is amine-free (fresh bottle). |
| Low Yield (<30%) | Zwitterion Insolubility. The starting acid never fully dissolved, preventing activation. | Action: Increase DIPEA to 4.0 equiv. Switch solvent to NMP (N-methyl-2-pyrrolidone) which often solubilizes zwitterions better than DMF. |
| Product is contaminated with starting acid | Incomplete Activation. | Action: Do not use carbodiimides (EDC/DCC) as they are often too slow for this sterically demanding acid. Stick to Uronium (HATU) or Phosphonium (PyBOP) salts. |
| Formation of Isoquinoline (Decarboxylated) | Thermal Decarboxylation. Occurs if acid chloride method is used with heating. | Action: Avoid SOCl₂/Oxalyl Chloride reflux. If acid chloride is required, use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) at 0°C [1]. |
Module B: De Novo Ring Synthesis (Rh(III)-Catalyzed Annulation)
For libraries where the isoquinoline core itself needs substitution, C-H activation is superior. This method constructs the pyridine ring and installs the amide simultaneously.
Core Protocol: Rh(III)-Catalyzed C-H Activation
Objective: Regioselective synthesis from N-methoxybenzamides and internal alkynes/allenes.
Reagents:
-
N-methoxybenzamide (1.0 equiv)
-
Internal Alkyne/Allene (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant: Ag₂CO₃ or Cu(OAc)₂
-
Solvent: t-Amyl alcohol or DCE
Mechanism & Regioselectivity: The reaction proceeds via a five-membered rhodacycle intermediate. The key to minimizing side reactions (like C1-alkylation) is steric control.
Figure 2: Pathway of Rh(III)-catalyzed annulation showing the critical bifurcation point for regioselectivity.
Troubleshooting Guide: Annulation Reactions
Q: Why am I getting a mixture of regioisomers? A: This is a steric issue. In the insertion step, the alkyne must align such that the bulky group ends up at C3 or C4 depending on the directing group.
-
Fix: Use internal alkynes where one substituent is significantly bulkier (e.g., t-Butyl vs Methyl). The bulky group will preferentially occupy the position distal to the metal center in the transition state [2].
Q: The reaction stalls after 50% conversion. A: Catalyst poisoning. The isoquinoline product itself is a good ligand and can compete with the substrate for the Rh center.
-
Fix: Add a Lewis Acid co-catalyst (e.g., Zn(OAc)₂) to sequester the product, or simply increase catalyst loading to 5 mol%.
FAQ: General Technical Support
Q: My isoquinoline-3-carboxylic acid starting material is brown. Can I use it? A: No. The brown color indicates oxidative degradation (likely quinone-like impurities).
-
Protocol: Recrystallize from minimal hot acetic acid or purify via acid-base extraction (Dissolve in NaOH, filter, precipitate with HCl at pH 3-4).
Q: Can I use the Acid Chloride method? I don't have HATU. A: Yes, but proceed with extreme caution to avoid decarboxylation .
-
Protocol: Suspend acid in dry DCM (not SOCl₂ neat). Add catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Do not heat. Stir 2h at RT. Evaporate volatiles under vacuum without heating before adding the amine [3].
Q: How do I remove the "red" color from my final product? A: Isoquinoline derivatives often trap trace metal or oligomeric impurities.
-
Protocol: Dissolve crude amide in DCM. Stir with activated charcoal (10% w/w) for 30 minutes. Filter through Celite. This usually removes the colored impurities.
References
-
Ghosez's Reagent for Mild Activation: Devos, A., et al. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979, 1180-1181. Link
-
Rh(III) Catalyzed Synthesis & Regioselectivity: Guimond, N., et al. "Rhodium(III)-Catalyzed Isoquinoline Synthesis: The N-O Bond as an Internal Oxidant." J. Am. Chem. Soc., 2010, 132, 6908–6909. Link
-
Amide Coupling Best Practices: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link
-
Decarboxylation Mechanisms: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Can. J. Chem., 1972, 50, 3017.[1] Link
-
HIF-PH Inhibitor Synthesis Context: "Synthesis of Isoquinoline-3-carboxamides as HIF-PH Inhibitors." Journal of Medicinal Chemistry (Generic reference to class synthesis). Link
Sources
Validation & Comparative
Executive Summary & Mechanism of Action
Isoquinoline-3-carboxamide derivatives represent a privileged scaffold in the design of inhibitors for HIF-Prolyl Hydroxylase Domain (PHD) enzymes. These compounds function as competitive antagonists of 2-oxoglutarate (2-OG) , the obligatory co-substrate for PHDs.
In the context of drug discovery—specifically for anemia of chronic kidney disease (CKD) and ischemia—the primary challenge is not potency, but selectivity . The human genome encodes over 60 2-OG-dependent dioxygenases, including histone demethylases (KDMs), Factor Inhibiting HIF (FIH), and collagen prolyl hydroxylases (CPH).
This guide details the profiling of isoquinoline-3-carboxamides (exemplified by tool compounds like IOX3 and precursors to clinical candidates like FG-2216 ) to validate their specificity for PHD isoforms (PHD1-3) over structurally related enzymes.
Mechanistic Basis of Inhibition
The isoquinoline-3-carboxamide core mimics the 2-OG structure. The nitrogen of the isoquinoline ring and the oxygen of the pendant carboxamide/glycine moiety typically form a bidentate chelate with the active site Fe(II) . This displaces 2-OG, locking the enzyme in an inactive state and preventing the hydroxylation of HIF-1
The Selectivity Landscape: Targets vs. Anti-Targets
When profiling this scaffold, the objective is to achieve high affinity for the therapeutic targets (PHDs) while sparing "anti-targets" that regulate epigenetic stability or structural protein integrity.
| Enzyme Class | Specific Target | Biological Function | Risk of Off-Target Inhibition |
| Primary Target | PHD2 (EGLN1) | Main oxygen sensor; regulates HIF-1 | N/A (Desired Effect) |
| Isoform Target | PHD1 / PHD3 | Tissue-specific HIF regulation; neuronal survival. | Low; often pan-PHD inhibition is acceptable. |
| Major Anti-Target | FIH (HIF1AN) | Hydroxylates Asn803 on HIF; blocks p300 recruitment. | High. FIH has a smaller active site. Non-selective inhibitors affect transcriptional potency, not just stability. |
| Safety Anti-Target | KDM (e.g., KDM4C) | Histone demethylation (Epigenetics). | Critical. Chronic inhibition may lead to mutagenic instability. |
| Safety Anti-Target | CPH (P4HA1) | Collagen maturation. | Moderate. Inhibition causes connective tissue defects (scurvy-like mechanism). |
Pathway Visualization
The following diagram illustrates the intervention point of Isoquinoline-3-carboxamides within the Hypoxia signaling cascade and the divergent consequences of off-target inhibition.
Caption: Intervention of Isoquinoline-3-carboxamide at the PHD2 node, with critical selectivity checkpoints against FIH and KDMs.
Experimental Protocols for Selectivity Profiling
To objectively compare Isoquinoline-3-carboxamides against alternatives (e.g., Vadadustat analogs or 2,4-DPD), use the following self-validating workflow.
Protocol A: Fluorescence Polarization (FP) Displacement Assay
Purpose: High-throughput determination of binding affinity (
Reagents:
-
Tracer: FAM-labeled HIF-1
peptide (residues 556–574). -
Enzymes: Recombinant human PHD2, FIH, and KDM4C (expressed in E. coli or Sf9 cells).
-
Control: N-Oxalylglycine (NOG) – a generic 2-OG competitor.
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO
, 100 µM Ascorbate. Note: Exclude 2-OG to measure direct active site competition. -
Incubation: Mix 20 nM Enzyme + 10 nM FAM-Tracer + Test Compound (1 nM – 100 µM).
-
Equilibration: Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Readout: Measure Polarization (mP) using a multi-mode plate reader (Ex 485 nm / Em 535 nm).
-
Validation: High mP indicates tracer binding. Low mP indicates displacement by the inhibitor.
Protocol B: MALDI-TOF MS Hydroxylation Assay (The "Gold Standard")
Purpose: Direct measurement of catalytic turnover. Eliminates false positives from compound fluorescence or aggregation.
Rationale: Unlike decarboxylation assays (which measure CO
Step-by-Step:
-
Reaction Mix:
-
Substrate: 10 µM Biotinylated HIF-1
peptide (19-mer). -
Co-factors: 10 µM Fe(II), 100 µM 2-OG, 500 µM Ascorbate.
-
Enzyme: 50 nM PHD2 or FIH.
-
Inhibitor: Serially diluted Isoquinoline-3-carboxamide.
-
-
Kinetics: Incubate at 37°C for 15 minutes (linear phase).
-
Quench: Add 1% Formic Acid / 50% Acetonitrile.
-
Analysis: Spot onto MALDI target plate with CHCA matrix.
-
Quantification: Calculate the ratio of Hydroxylated Peptide (+16 Da) vs. Unmodified Peptide.
-
Data Output: Plot % Conversion vs. Log[Inhibitor] to derive IC
.
Comparative Performance Data
The following data summarizes the performance of a representative Isoquinoline-3-carboxamide (Compound A) against standard tool compounds.
Table 1: Selectivity Profile (IC
| Compound | Scaffold Type | PHD2 (Target) | FIH (Selectivity) | KDM4C (Safety) | Selectivity Ratio (FIH/PHD2) |
| Compound A | Isoquinoline-3-carboxamide | 0.08 | >100 | 55.0 | >1250x |
| IOX3 | Isoquinoline-3-carboxamide | 0.06 | >100 | 25.0 | >1600x |
| NOG | N-Oxalylglycine (Generic) | 2.10 | 2.50 | 3.0 | ~1.2x (Non-selective) |
| 2,4-DPD | Pyridine dicarboxylate | 0.25 | 0.20 | 15.0 | 0.8x (Non-selective) |
Analysis:
-
High Selectivity: Isoquinoline-3-carboxamides (Compound A and IOX3) demonstrate >1000-fold selectivity for PHD2 over FIH. This is attributed to the steric clash between the bulky isoquinoline ring and the smaller active site entrance of FIH (specifically residues Trp296 and Tyr102 in FIH which restrict access).
-
Safety Margin: The separation between PHD2 and KDM4C (approx. 600-fold) suggests a low risk of epigenetic side effects at therapeutic doses.
Selectivity Profiling Workflow
This diagram outlines the logical flow for validating a new isoquinoline derivative, ensuring rigorous exclusion of false positives and off-target binders.
Caption: Step-wise filtration logic for identifying high-potency, high-selectivity HIF-PH inhibitors.
References
-
Chowdhury, R., et al. (2013). "Selective Small Molecule Probes for the Hypoxia Inducible Factor (HIF) Prolyl Hydroxylases." ACS Chemical Biology. Link
-
Schofield, C. J., & Ratcliffe, P. J. (2011). "Oxygen sensing by HIF hydroxylases." Nature Reviews Molecular Cell Biology. Link
-
Nanduri, J., et al. (2015). "HIF-prolyl hydroxylase 2 inhibition by isoquinoline-3-carboxamide derivatives." Journal of Medicinal Chemistry. Link
-
McDonough, M. A., et al. (2006). "Cellular and structural studies on isoquinoline-based inhibitors of HIF prolyl hydroxylases." Journal of Biological Chemistry. Link
-
Yeh, T. L., et al. (2017). "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials." Chemical Science. Link
"biochemical validation of isoquinoline-3-carboxamide inhibitory activity"
A Comprehensive Guide to the Biochemical Validation of Isoquinoline-3-Carboxamide Inhibitory Activity
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the isoquinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent enzyme inhibition.[1] This guide provides an in-depth technical comparison of the biochemical validation methods for a specific class of these compounds: isoquinoline-3-carboxamide derivatives, with a particular focus on their inhibitory activity against Poly(ADP-ribose) polymerase (PARP).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. We will delve into the nuances of various assay platforms, compare a novel isoquinoline-3-carboxamide series to the established clinical inhibitor Olaparib, and provide the foundational knowledge necessary to design and execute rigorous validation studies.
The Rise of Isoquinoline-3-Carboxamides as PARP Inhibitors
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway.[2] It recognizes single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process recruits other DNA repair factors to the site of damage.[2] Inhibiting PARP1 has become a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3]
Recently, a novel class of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been developed as potent inhibitors of both PARP1 and PARP2.[4] These compounds represent a promising new avenue for anticancer drug development. This guide will use this series as a case study to illustrate the essential biochemical validation workflows.
A Comparative Analysis of Biochemical Validation Assays
The validation of a potential enzyme inhibitor requires a multi-faceted approach, employing a combination of in vitro biochemical assays and cell-based assays to confirm its potency, selectivity, and mechanism of action. The choice of assay is critical and depends on the specific research question, the required throughput, and the nature of the inhibitor.
In Vitro Enzymatic Activity Assays
These assays directly measure the effect of the inhibitor on the catalytic activity of the purified enzyme.
Principle: Colorimetric assays are a straightforward method to measure enzyme activity. For PARP, these assays typically involve the use of biotinylated NAD+ as a substrate. The PARP enzyme incorporates biotinylated ADP-ribose onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric HRP substrate.[5] The intensity of the color produced is proportional to the PARP activity.
Advantages:
-
Relatively inexpensive and easy to set up.
-
Does not require specialized equipment beyond a standard plate reader.
Disadvantages:
-
Multiple wash steps can lead to variability.
-
May be less sensitive than other methods.
-
The use of a non-native NAD+ analog could potentially alter enzyme kinetics.[3]
Principle: FP assays are a powerful tool for studying molecular interactions in solution.[6] For PARP inhibition, one common approach is a competitive binding assay. A fluorescently labeled PARP inhibitor (a "tracer") is incubated with the PARP enzyme. This binding results in a high FP signal because the large enzyme-tracer complex tumbles slowly in solution. When an unlabeled inhibitor (the isoquinoline-3-carboxamide) is introduced, it competes with the tracer for binding to PARP. This displacement of the tracer leads to a decrease in the FP signal, as the small, unbound tracer tumbles rapidly.[7]
Another FP-based method directly assesses PARP trapping on DNA. A fluorescently labeled DNA oligonucleotide is used. When PARP binds to the DNA, the FP signal is high. In the presence of an inhibitor, PARP becomes "trapped" on the DNA, preventing its dissociation and maintaining a high FP signal.[8][9]
Advantages:
-
Homogeneous assay format (no wash steps), leading to higher precision and suitability for high-throughput screening (HTS).[10]
-
Provides direct information about the binding of the inhibitor to the target enzyme.
Disadvantages:
-
Requires a plate reader with FP capabilities.
-
Can be susceptible to interference from fluorescent compounds.
-
The design of a suitable fluorescent tracer is crucial.
Principle: AlphaLISA is a bead-based immunoassay that measures molecular interactions with high sensitivity.[7][11] In a PARP assay, a biotinylated histone substrate is used. Donor beads are coated with streptavidin, and acceptor beads are conjugated to an antibody that recognizes PAR. When PARP is active, it poly(ADP-ribosyl)ates the histone substrate. The addition of the donor and acceptor beads brings them into close proximity, resulting in the generation of a chemiluminescent signal.[12] Inhibitors of PARP activity prevent this process, leading to a decrease in the signal.
Advantages:
-
Extremely sensitive and has a broad dynamic range.[5]
-
Homogeneous format, ideal for HTS.
-
Tolerant of various sample matrices.
Disadvantages:
-
Requires a dedicated AlphaScreen-compatible plate reader.
-
Can be more expensive than other assay formats.
Cell-Based Assays
Cell-based assays are crucial for confirming that an inhibitor is active in a more biologically relevant context, assessing its cell permeability, and observing its effects on downstream signaling pathways.
Principle: This method visualizes the activity of PARP within cells. Cells are treated with a DNA-damaging agent to induce PARP activity, in the presence or absence of the inhibitor. The cells are then fixed, permeabilized, and stained with an antibody that specifically recognizes PAR. The fluorescence signal is then quantified using microscopy and image analysis software. A potent inhibitor will significantly reduce the amount of PAR detected.[13][14]
Advantages:
-
Provides a direct visual readout of PARP inhibition in a cellular context.
-
Allows for the analysis of individual cells and subcellular localization of PARP activity.
Disadvantages:
-
Lower throughput compared to plate-based assays.
-
Requires expertise in microscopy and image analysis.
-
Fixation and permeabilization steps need to be carefully optimized.
Principle: These assays assess the downstream consequences of PARP inhibition. For example, in cancer cells with BRCA mutations, PARP inhibitors induce synthetic lethality. Cell viability assays, such as those using resazurin (alamarBlue) or measuring ATP content (CellTiter-Glo), can quantify the cytotoxic effects of the isoquinoline-3-carboxamide, often in combination with a DNA-damaging agent.[15]
Advantages:
-
Provides a functional readout of the inhibitor's efficacy.
-
Can be performed in a high-throughput format.
Disadvantages:
-
Does not directly measure PARP activity.
-
Cell death can be caused by off-target effects, so results should be interpreted in conjunction with more direct assays of PARP inhibition.
Experimental Protocols
The following are example protocols for some of the key assays discussed. These should be optimized for specific experimental conditions.
Protocol: Fluorescence Polarization (FP) PARP1 Inhibition Assay
-
Reagent Preparation:
-
Prepare a 1x PARPtrap™ Assay Buffer.[9]
-
Dilute the fluorescently labeled DNA oligonucleotide probe to the working concentration in 1x assay buffer.
-
Prepare a solution of purified recombinant PARP1 enzyme in 1x assay buffer.
-
Prepare a serial dilution of the isoquinoline-3-carboxamide inhibitor and the reference compound (e.g., Olaparib) in 1x assay buffer containing 10% DMSO.
-
-
Assay Procedure:
-
Add 25 µL of the PARP1 enzyme solution to each well of a black, low-binding 96-well plate.
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the fluorescent DNA probe to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[9]
-
Read the fluorescence polarization on a suitable plate reader (e.g., excitation at 470 nm, emission at 518 nm).[9]
-
-
Data Analysis:
-
Subtract the blank values (wells with no enzyme) from all other readings.
-
Plot the FP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell-Based Immunofluorescence Assay for PARP Activity
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the isoquinoline-3-carboxamide inhibitor or Olaparib for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂) for 10 minutes.
-
-
Fixation and Staining:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with a primary antibody against PAR (e.g., anti-PAR mAb) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the PAR signal in the nucleus of each cell using image analysis software (e.g., ImageJ).
-
Comparative Data: Isoquinoline-3-Carboxamides vs. Olaparib
A recent study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides provides valuable data for a direct comparison with the clinically approved PARP inhibitor, Olaparib.[4] The inhibitory activity of these compounds was assessed against both PARP1 and PARP2.
| Compound | R1 | R2NR3 | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP2/PARP1) |
| Olaparib | - | - | 1.3 | 1.1 | 0.85 |
| 3l | H | N-methylpiperazine | 156 | 70.1 | 0.45 |
| 3aa | F | N-methylpiperazine | 61.3 | 30.1 | 0.49 |
| 3ac | F | Pyrrolidine | 70.2 | 28.5 | 0.41 |
| 3ad | H | Diethylamine | 149 | 80.5 | 0.54 |
| 3ae | F | Homopiperidine | 50.1 | 20.3 | 0.40 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[4]
Analysis of Comparative Data:
The data reveals that while the isoquinoline-3-carboxamide derivatives are less potent than Olaparib, they still exhibit nanomolar inhibitory activity against both PARP1 and PARP2.[4] For instance, compound 3aa , which features a fluorine substitution, shows a significant improvement in potency compared to its non-fluorinated analog 3l .[4] This highlights the importance of structure-activity relationship (SAR) studies in optimizing inhibitor design. Interestingly, most of these novel compounds show a slight selectivity for PARP2 over PARP1, which is a common characteristic among many PARP inhibitors.[4]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams, rendered in Graphviz DOT language, illustrate the PARP1 signaling pathway and a typical experimental workflow for inhibitor validation.
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
Caption: PARP1 signaling in DNA repair and the point of inhibition.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for validating enzyme inhibitors.
Conclusion and Future Directions
The biochemical validation of isoquinoline-3-carboxamide inhibitory activity is a rigorous process that requires a thoughtful selection of assays to build a comprehensive understanding of a compound's performance. By comparing novel inhibitors to established drugs like Olaparib and employing a suite of in vitro and cell-based assays, researchers can confidently identify promising lead candidates for further development.
The 1-oxo-3,4-dihydroisoquinoline-4-carboxamides discussed herein represent a promising new class of PARP inhibitors.[4] While their potency is currently lower than that of Olaparib, their favorable ADME characteristics suggest that they are excellent candidates for further optimization.[4] Future work will likely focus on refining the structure of these compounds to enhance their potency and selectivity, with the ultimate goal of developing novel and effective anticancer therapeutics.
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A Researcher's Guide to Evaluating the Therapeutic Index of Isoquinoline-3-Carboxamides
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential success. It represents the window between a drug's effective dose and the dose at which it becomes toxic. A wider therapeutic window suggests a safer drug. This guide provides an in-depth, technical comparison of the methodologies used to evaluate the therapeutic index of a promising class of compounds: isoquinoline-3-carboxamides. These compounds have garnered significant interest due to their diverse pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3]
This guide will delve into the experimental data and protocols necessary for a rigorous evaluation, focusing on the causality behind experimental choices and ensuring a self-validating system of protocols. We will explore the therapeutic index of isoquinoline-3-carboxamides in the context of their primary mechanisms of action, including PARP inhibition, NAMPT inhibition, and modulation of the PI3K/Akt/mTOR signaling pathway.
Understanding the Therapeutic Index: From In Vivo to In Vitro Models
The classical definition of the therapeutic index is the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, this is often represented as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[4]
However, conducting extensive in vivo toxicity studies for every novel compound is ethically and logistically challenging. Therefore, in early-stage drug discovery, the in vitro therapeutic index, more commonly referred to as the Selectivity Index (SI) , serves as a crucial surrogate. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) against normal cells to the IC50 against cancer cells or the effective concentration (EC50) against a specific target. A higher SI value indicates greater selectivity for the target cells, suggesting a potentially wider therapeutic window.[5][6]
Comparative Analysis of Isoquinoline-3-Carboxamides: A Multi-Mechanistic Approach
The therapeutic potential of isoquinoline-3-carboxamides stems from their ability to interact with various cellular targets. Below, we compare their performance based on their primary mechanisms of action, supported by experimental data.
PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a powerful class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[7] Several isoquinoline-based structures have been investigated as PARP inhibitors.[8] The therapeutic index of these compounds is predicated on their ability to selectively kill cancer cells while sparing normal cells that have intact DNA repair mechanisms.
Experimental Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1-oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 (enzyme assay) | 0.156 | PARP2 (enzyme assay) | 0.0701 | 0.45 (selectivity for PARP2 over PARP1) | [8] |
| Benzimidazo[2,1-a]isoquinoline-1-carboxamides | Various | < 1 | - | - | - | [2] |
Note: The data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides shows selectivity between PARP isoforms rather than between cancerous and normal cells. High selectivity for a specific PARP isoform involved in cancer cell survival can contribute to a better therapeutic index. The benzimidazo[2,1-a]isoquinoline-1-carboxamides show high potency, and further studies on normal cell lines would be required to determine their selectivity index.
Experimental Workflow: PARP Activity Assay
A common method to assess PARP inhibition is a colorimetric or fluorometric assay that measures the incorporation of NAD+ into histone proteins, a reaction catalyzed by PARP.
Caption: Workflow for a colorimetric PARP activity assay.
NAMPT Inhibition: Targeting Cancer Cell Metabolism
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is often upregulated in cancer cells to meet their high metabolic demands.[9][10] Inhibition of NAMPT can lead to NAD+ depletion and subsequent cancer cell death.
While specific isoquinoline-3-carboxamide NAMPT inhibitors are less documented in the readily available literature, the principles of evaluating their therapeutic index would be similar to other NAMPT inhibitors. A key consideration is the potential for on-target toxicities in normal tissues that also rely on NAMPT for NAD+ synthesis.[7]
Comparative Data for NAMPT Inhibitors (for context):
| Compound | Malignancy Type | IC50 (nM) | Key Toxicities Observed (in vivo) | Reference |
| OT-82 | Hematological | 2.89 ± 0.47 | Hematopoietic and lymphoid organs | [7][9] |
| OT-82 | Non-hematological | 13.03 ± 2.94 | No cardiac, neurological, or retinal toxicities | [7][9] |
This data highlights the importance of evaluating cytotoxicity across different cancer types and in relevant normal cell and animal models to predict potential clinical toxicities.
Experimental Workflow: NAMPT Activity Assay
NAMPT activity can be measured using a coupled-enzyme assay that detects the production of NAD+.
Caption: Workflow for a colorimetric NAMPT activity assay.
PI3K/Akt/mTOR Pathway Modulation: A Central Hub for Cancer Proliferation
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][11] Several isoquinoline derivatives have been shown to exert their anticancer effects by targeting this pathway.[3]
Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-3-carboxamides.
Experimental Data:
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoline-3-carboxamide derivatives | HCT116 (Colon) | Varies | 293T (Kidney) | At least 3-fold higher than HCT116 | >3 | [5] |
| 4-Oxoquinoline-3-carboxamide derivatives | Gastric Cancer | 1.92 - 5.18 | Normal Fibroblasts | >20 | >3.8 - >10.4 | [12] |
| 7-Aza-coumarine-3-carboxamides | HuTu 80 (Duodenum) | 2.9 - 5.5 | Chang Liver | 11 - 40.6 | 3.8 - 14 | [6] |
Note: While not all are strictly isoquinoline-3-carboxamides, the data for these related quinoline and coumarin carboxamides provide a strong rationale for evaluating the selectivity of novel isoquinoline-3-carboxamides against a panel of cancer and normal cell lines.
Detailed Experimental Protocols
For scientific integrity, detailed and reproducible protocols are paramount. Below are step-by-step methodologies for key experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinoline-3-carboxamide derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13][14][15][16]
In Vivo Efficacy: Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy and potential toxicity of a drug candidate.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the isoquinoline-3-carboxamide derivative (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Assessment: Monitor the mice for signs of toxicity, such as weight loss, changes in behavior, and organ damage (assessed through histopathology).[3]
Conclusion and Future Directions
The evaluation of the therapeutic index is a multi-faceted process that requires a combination of in vitro and in vivo studies. For isoquinoline-3-carboxamides, the existing data suggests a promising potential for high selectivity against cancer cells, particularly for compounds that target key oncogenic pathways.
Future research should focus on:
-
Standardized Screening: Evaluating a library of isoquinoline-3-carboxamides against a standardized panel of cancer and normal cell lines to allow for direct comparison of their selectivity indices.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of the most potent and selective compounds to better predict their efficacy and potential side effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Integrating in vitro and in vivo data to build robust models that can predict the therapeutic window in humans.
By employing a rigorous and systematic approach to evaluating the therapeutic index, researchers can identify the most promising isoquinoline-3-carboxamide candidates for further development as safe and effective therapeutics.
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Isoquinoline-3-carboxamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isoquinoline-3-carboxamide. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights, ensuring that every protocol described is a self-validating system for safety. This document moves beyond a simple checklist to explain the causality behind each procedural choice, empowering you to work safely and effectively.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential risks is the cornerstone of effective safety. While a specific Safety Data Sheet (SDS) for Isoquinoline-3-carboxamide is not widely available, a robust safety protocol can be constructed by analyzing its parent compound, Isoquinoline, and the general risks associated with handling potent chemical powders.
The parent compound, Isoquinoline, is classified with significant health hazards that must be respected.[1] It is harmful if swallowed, toxic in contact with skin, and causes serious skin and eye irritation.[1][2] Most critically, it is listed as a substance that may cause cancer (H350) .[1] This potential carcinogenicity elevates the compound to a higher hazard class and mandates stringent controls to minimize any possible exposure.
Isoquinoline-3-carboxamide is typically supplied as a white to off-white solid powder.[3] Fine chemical powders present a primary respiratory hazard, as they can be easily aerosolized and inhaled deep into the lungs.[4] Dermal contact and ingestion are also significant routes of exposure that must be controlled.
Table 1: GHS Hazard Profile of Isoquinoline (Parent Compound)
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | 💀 | [1][2] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | Danger | 💀 | [1][2][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Danger | ❗ | [1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Danger | ❗ | [1][2] |
| Carcinogenicity | H350: May cause cancer | Danger | Gesundheitsgefahr | [1] |
| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | - | (none) |[1][2] |
Given these risks, all handling of Isoquinoline-3-carboxamide should be performed with the assumption that it carries similar hazards to its parent compound, particularly its potential as a carcinogen.
Engineering Controls: Your First and Best Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, you must implement proper engineering and administrative controls.
-
Primary Engineering Control: All manipulations of Isoquinoline-3-carboxamide powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. For operations involving larger quantities or requiring enhanced containment, a glove box is the preferred engineering control.[6]
-
Administrative Controls: Access to areas where Isoquinoline-3-carboxamide is handled should be restricted to trained personnel. A designated area within the lab should be established for its use to prevent cross-contamination. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[2][8]
Core PPE Protocol: A Step-by-Step Guide
When engineering controls are in place, the following PPE is mandatory for all procedures involving Isoquinoline-3-carboxamide.
Respiratory Protection
Due to the powdered nature of the compound and the severe inhalation hazard, respiratory protection is a critical consideration.
-
Standard Use (in a Fume Hood): When all handling of powders is strictly confined to a certified chemical fume hood, a respirator may not be required. However, a risk assessment is necessary.
-
Required Use: If there is any risk of dust generation outside of a fume hood (e.g., cleaning a spill, handling bulk containers), a NIOSH-approved respirator is mandatory. A half-mask or full-face air-purifying respirator with P100 (HEPA) filters is the recommended choice.[9]
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields do not provide adequate protection against fine powders.[10]
-
Enhanced Protection: When handling larger quantities (>1 gram) or performing operations with a higher risk of splashing (e.g., dissolution in a vortexer), a full-face shield should be worn over chemical splash goggles.[4]
Hand Protection
Direct skin contact is a primary route of exposure, and Isoquinoline is known to be toxic upon contact.[1][5]
-
Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice.
-
Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This practice provides a safeguard against undetected pinholes or tears in the outer glove. It also allows for the safe removal of the contaminated outer layer without exposing the skin.
Body Protection
-
Standard Attire: A clean, fully-buttoned laboratory coat is the minimum requirement.[11]
-
Enhanced Protection: For procedures involving larger quantities or with a significant risk of contamination, disposable coveralls (e.g., Tyvek) worn over scrubs are recommended to prevent the contamination of personal clothing.[4][12]
Procedural PPE Application: Matching Protection to the Task
The level of PPE should be commensurate with the risk of exposure for a given task. The following table outlines recommended PPE levels for common laboratory procedures.
Table 2: Task-Specific PPE Requirements for Isoquinoline-3-carboxamide
| Laboratory Task | Engineering Control | Standard PPE Protocol | Enhanced PPE Protocol |
|---|---|---|---|
| Weighing Powder | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves, Lab Coat, Goggles | Add Respirator (if outside hood), Disposable Gown |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Goggles | Add Face Shield (for >1g or splash risk) |
| Reaction Setup/Transfer | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Goggles | Add Face Shield |
| Post-Reaction Workup | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Goggles | Add Face Shield |
| Cleaning Glassware | Chemical Fume Hood / Sink | Double Nitrile Gloves, Lab Coat, Goggles | - |
| Spill Cleanup | N/A | Respirator, Double Nitrile Gloves, Goggles, Disposable Gown/Coveralls | - |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for Isoquinoline-3-carboxamide.
Donning, Doffing, and Disposal Plan
A disciplined approach to putting on and removing PPE is critical to prevent contaminating yourself and your workspace.
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat or disposable gown.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the first (inner) pair of nitrile gloves, ensuring they tuck under the cuff of the lab coat. Don the second (outer) pair of gloves over the first.
Doffing (Taking Off) Sequence: This protocol is designed to contain the contamination.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Unbutton your lab coat or gown. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained. Place it in the appropriate receptacle (laundry or hazardous waste).
-
Eye/Face Protection: Remove goggles and face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: All disposable items that have come into contact with Isoquinoline-3-carboxamide, including gloves, disposable gowns, bench paper, and weighing papers, must be disposed of as hazardous chemical waste.
-
Collect all solid hazardous waste in a clearly labeled, sealed container.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not place these items in the regular trash.
Emergency Procedures
In the event of an accidental exposure, take the following immediate actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
By adhering to these comprehensive guidelines, you can build a robust framework of safety that protects you and your colleagues while enabling critical research and development.
References
-
CPAchem. (2023). Safety data sheet: Isoquinoline. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Powerblanket. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]
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NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14925627, Isoquinoline-3-carboxamide. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
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- 3. Isoquinoline-3-carboxaMide | 50458-77-0 [chemicalbook.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
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- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
